2,5-Dimethylhexanal
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2,5-dimethylhexanal |
InChI |
InChI=1S/C8H16O/c1-7(2)4-5-8(3)6-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
BTRMPEQZYGQFHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylhexanal from Isovaleraldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylhexanal from isovaleraldehyde. The synthesis is a two-step process involving a self-aldol condensation followed by a selective catalytic hydrogenation. This document details the reaction mechanisms, provides explicit experimental protocols, and presents quantitative data to support researchers and professionals in the fields of chemistry and drug development.
Synthesis Overview
The conversion of isovaleraldehyde to this compound is achieved through two primary chemical transformations:
-
Self-Aldol Condensation: Two molecules of isovaleraldehyde undergo a base-catalyzed self-aldol condensation to form the α,β-unsaturated aldehyde, 2,5-dimethyl-2-hexenal. This reaction involves the formation of an enolate from one molecule of isovaleraldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second isovaleraldehyde molecule. Subsequent dehydration yields the conjugated product.
-
Selective Hydrogenation: The carbon-carbon double bond in 2,5-dimethyl-2-hexenal is selectively hydrogenated to yield the saturated aldehyde, this compound. This step requires a catalyst that favors the reduction of the C=C bond over the C=O bond to prevent the formation of the corresponding alcohol.
The overall reaction scheme is presented below:
Experimental Protocols
Step 1: Self-Aldol Condensation of Isovaleraldehyde to 2,5-Dimethyl-2-hexenal
This protocol is adapted from a patented procedure which demonstrates high yield and purity.
Materials:
-
Isovaleraldehyde
-
Sodium hydroxide (NaOH)
-
Triethylbenzylammonium chloride (TEBA) - Phase Transfer Catalyst
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Prepare a 10-20% (w/w) aqueous solution of sodium hydroxide.
-
In the three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine isovaleraldehyde, the aqueous sodium hydroxide solution, and TEBA. The recommended mass ratio of isovaleraldehyde to sodium hydroxide to TEBA is 10 : (0.1-0.5) : (0.1-0.35).
-
Heat the reaction mixture to a temperature between 90-110°C with vigorous stirring.
-
Maintain the reaction at this temperature under reflux for 2-5 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature. The organic layer containing the product will separate from the aqueous layer.
-
Separate the organic layer. The crude product can be purified by vacuum distillation to yield pure 2,5-dimethyl-2-hexenal.
Quantitative Data for Self-Aldol Condensation:
| Parameter | Value | Reference |
| Reactants | Isovaleraldehyde | N/A |
| Catalyst | NaOH (10-20% aq.), TEBA | N/A |
| Temperature | 90-110 °C | N/A |
| Reaction Time | 2-5 hours | N/A |
| Yield | ~93% | N/A |
| Purity (post-distillation) | >98% | N/A |
Step 2: Selective Hydrogenation of 2,5-Dimethyl-2-hexenal to this compound
Materials:
-
2,5-Dimethyl-2-hexenal
-
Palladium on carbon (5% or 10% Pd/C)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer
-
Filtration setup (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve 2,5-dimethyl-2-hexenal in an appropriate solvent such as ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% of the substrate.
-
Seal the reaction vessel and purge it with hydrogen gas to remove the inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (typically ranging from atmospheric pressure to 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (as monitored by GC or TLC, observing the disappearance of the starting material).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, the product can be further purified by distillation.
Expected Quantitative Data for Selective Hydrogenation:
Based on analogous reactions, high selectivity and yield are expected.
| Parameter | Expected Value |
| Catalyst | 5-10% Pd/C |
| Hydrogen Pressure | 1-4 atm (15-60 psi) |
| Temperature | Room Temperature |
| Solvent | Ethanol or Ethyl Acetate |
| Selectivity for Saturated Aldehyde | >95% |
| Yield | High (>90%) |
Reaction Mechanisms and Pathways
Base-Catalyzed Self-Aldol Condensation
The self-condensation of isovaleraldehyde proceeds via a classic base-catalyzed aldol mechanism.
Catalytic Hydrogenation Pathway
The selective hydrogenation of the C=C bond occurs on the surface of the heterogeneous catalyst.
Conclusion
The synthesis of this compound from isovaleraldehyde is a robust and high-yielding two-step process. The self-aldol condensation can be efficiently carried out using a base catalyst with a phase transfer agent, followed by a selective hydrogenation of the resulting α,β-unsaturated aldehyde using a standard catalyst like Pd/C. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis of this compound, which can be valuable for various research and development applications in the chemical and pharmaceutical industries. Further optimization of the hydrogenation step for this specific substrate may lead to even higher efficiencies and selectivities.
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylhexanal, a branched-chain aldehyde, is a specialty chemical with potential applications in various fields of chemical synthesis. A comprehensive understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This technical guide provides a consolidated overview of the available data on this compound, including its structural information, computed physical properties, and a known synthesis protocol. Due to a scarcity of publicly available experimental data, this guide also outlines general methodologies for the determination of key physical and chemical characteristics, providing a framework for researchers to establish a more complete profile of this compound.
Chemical Identity and Structure
This compound is an organic compound classified as a branched aliphatic aldehyde. Its structure consists of a six-carbon hexane chain with methyl groups attached to the second and fifth carbon atoms, and an aldehyde functional group at the first carbon position.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,5-dimethylhexan-1-al | [1] |
| CAS Number | 1860-43-1 | [1][2] |
| Molecular Formula | C8H16O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1] |
| Canonical SMILES | CC(C)CCC(C)C=O | [1] |
| InChI Key | BTRMPEQZYGQFHA-UHFFFAOYSA-N | [1] |
Physical Properties
| Property | Computed Value | Source |
| XLogP3-AA (LogP) | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 128.120115130 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
| Complexity | 76.6 | [1] |
Note: For comparison, the experimental boiling point of the related alkane, 2,5-dimethylhexane, is 108 °C, and its density is 0.694 g/mL at 25 °C.[3][4]
Chemical Properties and Reactivity
As an aldehyde, this compound is expected to exhibit reactivity characteristic of this functional group. Key potential reactions include:
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids. The oxidation of this compound would yield 2,5-dimethylhexanoic acid. Common oxidizing agents for this transformation include potassium permanganate, chromic acid, and milder reagents like Tollens' reagent or Fehling's solution.
-
Reduction: Aldehydes can be reduced to primary alcohols. The reduction of this compound would yield 2,5-dimethylhexan-1-ol. Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Nucleophilic Addition: The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of cyanohydrins (with cyanide), hemiacetals and acetals (with alcohols), and imines (with primary amines).
-
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, allowing for the synthesis of various alkenes.
-
Aldol Condensation: In the presence of a base or acid catalyst, this compound may undergo self-condensation or react with other enolizable carbonyl compounds.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of 2,5-dimethylhexan-1-al involves the hydrogenation of 2,5-dimethylhex-4-en-1-al.[5]
Reaction Scheme:
References
The Elusive Aldehyde: A Technical Guide to the Natural Occurrence and Analysis of 2,5-Dimethylhexanal in Food Products
For Immediate Release
This technical guide provides an in-depth exploration of the natural occurrence of 2,5-Dimethylhexanal in food products. While direct quantitative data for this specific branched-chain aldehyde remains limited in publicly available scientific literature, this document synthesizes current knowledge on the formation, potential food sources, and analytical methodologies for structurally related aldehydes. This information is intended to guide researchers, scientists, and drug development professionals in their investigation of this and other volatile flavor compounds.
Introduction: The Flavor Profile of Branched-Chain Aldehydes
Branched-chain aldehydes are significant contributors to the aroma and flavor profiles of a wide array of food products. These compounds are typically formed during the processing and cooking of foods through complex chemical reactions. Their sensory attributes can range from malty and chocolate-like to green and pungent, making them key components of the overall flavor experience. This compound, a C8 aldehyde, is structurally similar to other known flavor-active branched-chain aldehydes, suggesting its potential, though currently unquantified, presence in various foodstuffs.
Potential Natural Occurrence of this compound in Foods
Table 1: Documented Occurrence of Various Branched-Chain Aldehydes in Food Categories
| Food Category | Examples of Detected Branched-Chain Aldehydes | Potential for this compound Presence |
| Cooked Meats | 2-Methylpropanal, 2-Methylbutanal, 3-Methylbutanal | High, due to Maillard reaction and lipid oxidation. |
| Dairy Products | 2-Methylpropanal, 2-Methylbutanal, 3-Methylbutanal | Moderate, especially in aged cheeses and heated milk products. |
| Baked Goods | 2-Methylpropanal, 2-Methylbutanal, 3-Methylbutanal | High, as a result of the Maillard reaction during baking. |
| Fermented Products | 2-Methylbutanal, 3-Methylbutanal | Moderate, from microbial metabolism of amino acids. |
| Fruits and Vegetables | Various short-chain aldehydes | Low, but possible in processed or cooked products. |
| Nuts | Hexanal, Nonanal | Moderate, particularly in roasted nuts due to lipid oxidation. |
Formation Pathways of Branched-Chain Aldehydes in Food
The formation of this compound in food is likely to follow the same well-established pathways as other branched-chain aldehydes: the Maillard reaction and lipid oxidation.
The Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary source of many flavor compounds, including branched-chain aldehydes. The Strecker degradation, a key step within the Maillard reaction, involves the interaction of an amino acid with a dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid.
Caption: Maillard reaction pathway leading to branched-chain aldehydes.
Lipid Oxidation
The oxidation of unsaturated fatty acids is another significant pathway for the formation of aldehydes. This process can be initiated by heat, light, or metal ions and proceeds via a free radical chain reaction. The breakdown of lipid hydroperoxides generates a variety of volatile compounds, including straight-chain and branched-chain aldehydes. The structure of the resulting aldehyde is dependent on the specific fatty acid undergoing oxidation.
Spectroscopic Profile of 2,5-Dimethylhexanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,5-Dimethylhexanal, a branched-chain aldehyde. Due to the limited availability of experimental spectra in public databases, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, generalized experimental protocols for the acquisition of such data for a liquid aldehyde are also presented.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational algorithms and provide valuable insights into the structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound reveals the number of different types of protons and their neighboring environments. The aldehydic proton is expected to be the most downfield signal.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| H1 (Aldehyde) | 9.6 | Triplet |
| H2 | 2.2 | Multiplet |
| H3 | 1.3 | Multiplet |
| H4 | 1.1 | Multiplet |
| H5 | 1.5 | Multiplet |
| H6 (and H7) | 0.9 | Doublet |
| H8 | 0.85 | Doublet |
Note: Predicted values are relative to a TMS standard at 0.00 ppm.
¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde is the most deshielded and appears significantly downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom(s) | Predicted Chemical Shift (ppm) |
| C1 (Carbonyl) | 205.0 |
| C2 | 52.0 |
| C3 | 34.0 |
| C4 | 29.0 |
| C5 | 28.0 |
| C6 (and C7) | 22.5 |
| C8 | 16.0 |
Note: Predicted values are relative to a TMS standard at 0.00 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 128.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI)
| m/z | Proposed Fragment | Interpretation |
| 128 | [M]⁺ | Molecular Ion |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 85 | [M - C₃H₇]⁺ | Loss of an isopropyl group |
| 71 | [M - C₄H₉]⁺ | Alpha-cleavage, loss of a butyl radical |
| 57 | [C₄H₉]⁺ | Isopropyl cation or tert-butyl cation |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the aldehyde functional group.
Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2960-2870 | C-H (sp³) Stretch | Strong |
| 2820 and 2720 | C-H (Aldehydic) Stretch | Medium, two bands |
| 1730 | C=O (Aldehyde) Stretch | Strong |
| 1465 | C-H Bend (CH₂ and CH₃) | Medium |
| 1385 | C-H Bend (gem-dimethyl) | Medium, characteristic split |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid aldehyde such as this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ 0.00 ppm).
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-5 seconds, and a 90° pulse angle.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phased and baseline corrected.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the neat liquid sample via a direct insertion probe or, for a more volatile sample, via injection into a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Employ a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: Data to Structure Correlation.
Reactivity of the Aldehyde Functional Group in 2,5-Dimethylhexanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexanal is an aliphatic aldehyde characterized by a branched hydrocarbon chain. The reactivity of its aldehyde functional group is a key determinant of its utility as a chemical intermediate. This guide provides a technical overview of the core reactivity principles governing the aldehyde moiety in this compound, with a focus on oxidation, reduction, and nucleophilic addition reactions.
The presence of methyl groups at the C2 and C5 positions introduces significant steric hindrance around the carbonyl group. This structural feature is expected to modulate the reactivity of the aldehyde, primarily by impeding the approach of nucleophiles and influencing the stability of transition states. Compared to linear aldehydes, this compound is anticipated to exhibit attenuated reaction rates in many cases.
Core Reactivity of the Aldehyde Group
The aldehyde functional group in this compound is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. The primary reactions of this functional group include oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic addition to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation of this compound
The aldehyde group is readily oxidized to a carboxylic acid. Various oxidizing agents can accomplish this transformation. A common and effective method is the Jones oxidation.
Table 1: Summary of the Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2,5-Dimethylhexanoic acid |
Experimental Protocol: Jones Oxidation of this compound (General Procedure)
Disclaimer: This is a generalized protocol and may require optimization for this compound.
-
Preparation of Jones Reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then cautiously add the mixture to water, maintaining a low temperature with an ice bath.[1]
-
Reaction Setup: Dissolve this compound in acetone and cool the solution in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the aldehyde. The reaction is typically rapid and exothermic. Monitor the reaction progress by observing the color change from orange (Cr⁶⁺) to green (Cr³⁺).
-
Quenching: Once the oxidation is complete (as indicated by a persistent orange color), quench the excess oxidizing agent by adding a small amount of isopropanol until the green color is restored.[1]
-
Work-up: Remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethylhexanoic acid. Further purification can be achieved by distillation or chromatography.
Reduction of this compound
The aldehyde functional group can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
Table 2: Summary of the Reduction of this compound
| Reactant | Reducing Agent | Product |
| This compound | Sodium Borohydride (NaBH₄) | 2,5-Dimethylhexan-1-ol |
Experimental Protocol: Sodium Borohydride Reduction of this compound (General Procedure)
Disclaimer: This is a generalized protocol and may require optimization for this compound.
-
Reaction Setup: Dissolve this compound in a suitable protic solvent, such as methanol or ethanol, and cool the solution in an ice bath.
-
Reduction: Add sodium borohydride portion-wise to the stirred solution. The reaction is typically exothermic and may cause the solvent to reflux.
-
Quenching: After the reaction is complete (as monitored by TLC), cautiously add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and any borate esters formed.
-
Work-up: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude 2,5-dimethylhexan-1-ol. Purify further by distillation or column chromatography.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The steric hindrance in this compound is expected to play a significant role in the rate and, in some cases, the stereochemical outcome of these reactions.
Grignard reagents (organomagnesium halides) are potent nucleophiles that add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.
Table 3: Summary of the Grignard Reaction with this compound
| Reactant | Grignard Reagent | Product (after workup) |
| This compound | R-MgX (e.g., CH₃MgBr) | A secondary alcohol (e.g., 3,6-Dimethylheptan-2-ol) |
Experimental Protocol: Grignard Reaction with this compound (General Procedure)
Disclaimer: This is a generalized protocol and may require optimization for this compound.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of this compound in anhydrous diethyl ether or THF. Cool the flask in an ice bath.
-
Addition: Add the Grignard reagent dropwise to the stirred aldehyde solution. Maintain the temperature below 10 °C.
-
Quenching: After the addition is complete and the reaction has been stirred for an appropriate time, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The resulting secondary alcohol can be purified by distillation or column chromatography.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.
Table 4: Summary of the Wittig Reaction with this compound
| Reactant | Wittig Reagent | Product |
| This compound | Ph₃P=CHR | An alkene |
Experimental Protocol: Wittig Reaction with this compound (General Procedure)
Disclaimer: This is a generalized protocol and may require optimization for this compound.
-
Ylide Generation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.
-
Reaction: Cool the ylide solution and add a solution of this compound in the same solvent dropwise.
-
Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Quench the reaction by adding water.
-
Work-up: Extract the reaction mixture with a nonpolar solvent (e.g., hexane or diethyl ether).
-
Purification: Wash the combined organic layers, dry, and concentrate. The resulting alkene can be purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.
Conclusion
The aldehyde functional group in this compound exhibits the characteristic reactivity of aliphatic aldehydes, undergoing oxidation, reduction, and nucleophilic addition reactions. However, the presence of methyl groups at the C2 and C5 positions introduces steric bulk that is expected to influence reaction kinetics. The provided protocols are general and serve as a starting point for experimental design. For any specific application, optimization of reaction conditions will be necessary to achieve desired yields and selectivity. Further quantitative studies on the reactivity of this compound are warranted to fully elucidate the impact of its branched structure on the reactivity of the aldehyde functional group.
References
2,5-Dimethylhexanal: A Technical Guide for Flavor and Fragrance Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylhexanal is a branched-chain aliphatic aldehyde that holds potential as a valuable intermediate in the flavor and fragrance industry. Its molecular structure suggests a unique organoleptic profile that could contribute to a range of scent and taste experiences. This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. Due to the limited availability of specific experimental data in publicly accessible literature, this document also extrapolates information from related compounds and general chemical principles to provide insights into its synthesis, potential flavor and fragrance applications, and expected spectroscopic characteristics. This guide aims to serve as a foundational resource for researchers and developers interested in exploring the potential of this compound.
Chemical and Physical Properties
Quantitative data for this compound is summarized in Table 1. This information is primarily derived from computational models and publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |
| CAS Number | 1860-43-1 | --INVALID-LINK--, --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | 2,5-dimethylhexan-1-al | --INVALID-LINK-- |
| XLogP3-AA (LogP) | 2.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 1 | --INVALID-LINK-- |
| Rotatable Bond Count | 4 | --INVALID-LINK-- |
| Exact Mass | 128.120115 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 17.1 Ų | --INVALID-LINK-- |
Synthesis of this compound
Proposed Synthesis via Hydroformylation
Hydroformylation, also known as the oxo process, is a key industrial method for producing aldehydes from alkenes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.
A potential synthetic pathway for this compound is the hydroformylation of 2,5-dimethyl-1-hexene. A generalized workflow for this process is illustrated in the diagram below.
Note: The regioselectivity of the hydroformylation of a branched alkene like 2,5-dimethyl-1-hexene can be influenced by the choice of catalyst (e.g., rhodium or cobalt complexes) and ligands, as well as reaction conditions such as temperature and pressure. This can lead to the formation of isomeric aldehydes.
Proposed Synthesis via Oxidation
Another common method for aldehyde synthesis is the oxidation of a primary alcohol. In this case, 2,5-dimethylhexan-1-ol would be the starting material.
A generalized workflow for this oxidation process is depicted below.
Note: The choice of oxidizing agent is crucial to prevent over-oxidation to the corresponding carboxylic acid. Milder oxidizing agents such as pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are typically employed for the synthesis of aldehydes from primary alcohols.
Flavor and Fragrance Applications
Specific organoleptic data for this compound, such as its odor and flavor thresholds, are not publicly available. However, by examining structurally similar C8 aldehydes, we can infer its potential characteristics. Branched-chain aldehydes are known to be important flavor compounds in many food products.
Aliphatic aldehydes are known for their powerful and often diffusive aromas. For instance, octanal (Aldehyde C-8), a linear C8 aldehyde, is described as having a fatty, waxy, and citrus-like odor with green nuances. The branching in this compound is likely to modify this profile, potentially introducing more complex and less linear notes. It is plausible that this compound could contribute fresh, green, and possibly fruity or waxy notes to flavor and fragrance compositions.
Potential applications could include:
-
Flavor: As a component in fruit flavors (such as citrus, apple, or berry), savory flavors, and dairy products to add complexity and fresh notes.
-
Fragrance: In fine fragrances, personal care products, and air care to provide a fresh, aldehydic lift in top note complexes, and to add a unique character to floral and green accords.
Predicted Spectroscopic Data
While experimental spectra for this compound are not available in the searched literature, its key spectroscopic features can be predicted based on its functional group and structure.
Mass Spectrometry (MS)
In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak (M+) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement.
Table 2: Predicted Major Mass Spectral Fragments
| m/z | Predicted Fragment | Fragmentation Pathway |
| 128 | [C₈H₁₆O]⁺ | Molecular Ion |
| 113 | [C₇H₁₃O]⁺ | Loss of a methyl radical (α-cleavage) |
| 85 | [C₅H₉O]⁺ | Loss of a propyl radical |
| 71 | [C₄H₇O]⁺ | McLafferty rearrangement |
| 57 | [C₄H₉]⁺ | Cleavage at the α-carbon |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the aldehyde group and the alkyl chain.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2960-2850 | C-H | Stretching (alkyl) |
| ~2820 and ~2720 | C-H | Stretching (aldehyde) |
| ~1725 | C=O | Stretching (aldehyde) |
| ~1465 and ~1370 | C-H | Bending (alkyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would provide detailed structural information. The chemical shifts can be estimated based on typical values for aliphatic aldehydes.
Table 4: Predicted ¹H NMR Chemical Shifts
| Proton | Multiplicity | Approximate Chemical Shift (ppm) |
| -CHO | Doublet | 9.6 - 9.8 |
| H at C2 | Multiplet | 2.2 - 2.5 |
| Protons on alkyl chain | Multiplets | 0.8 - 1.7 |
| Methyl protons | Doublets/Singlets | 0.8 - 1.1 |
Table 5: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (ppm) |
| C=O | 200 - 205 |
| C2 | 45 - 55 |
| Other alkyl carbons | 20 - 40 |
| Methyl carbons | 10 - 25 |
Conclusion
This compound presents an interesting target for research and development in the flavor and fragrance industry. While specific experimental data is currently scarce in the public domain, its chemical structure suggests a unique and potentially valuable organoleptic profile. The synthetic pathways proposed in this guide, based on well-established chemical reactions, offer a starting point for its laboratory-scale synthesis and subsequent characterization. Further research is needed to fully elucidate its sensory properties, toxicological profile, and stability, which are crucial for its potential commercialization as a flavor and fragrance ingredient. This technical guide serves as a preliminary resource to encourage and inform future investigations into this promising molecule.
molecular formula and weight of 2,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,5-Dimethylhexanal, including its molecular formula, weight, and a detailed synthesis protocol. The information is intended to support research, development, and application activities involving this compound.
Core Compound Information
This compound is a branched-chain aldehyde. Its structure and basic properties are fundamental to its potential applications in organic synthesis.
Molecular Formula and Weight
The molecular formula of this compound is C₈H₁₆O.[1][2] It has a molecular weight of approximately 128.21 g/mol .[1]
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₆O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 1860-43-1 | [1][2] |
Physicochemical Properties
| Property | Value (Computed) | Source |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 128.120115130 Da | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
Synthesis Protocol
A known method for the synthesis of this compound involves the hydrogenation of 2,5-dimethylhex-4-en-1-al.
Experimental Protocol: Hydrogenation of 2,5-dimethylhex-4-en-1-al
Materials:
-
2,5-dimethylhex-4-en-1-al (8 g)
-
5% Palladium on carbon (1 g)
-
Ethanol (50 ml)
-
Dichloromethane (2 ml)
-
Hydrogen gas
Procedure:
-
A mixture of 8 g of 2,5-dimethylhex-4-en-1-al and 1 g of 5% palladium-on-carbon in 50 ml of ethanol is prepared in a suitable reaction vessel.
-
The mixture is stirred under an excess of hydrogen gas at one atmosphere of pressure and at room temperature.
-
The reaction is continued until the theoretical amount of hydrogen is absorbed, which typically takes about 24 hours.
-
Once the reaction is complete, 2 ml of dichloromethane is added to the mixture.
-
The mixture is then filtered to remove the palladium-on-carbon catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely available. Researchers are advised to perform their own analyses for confirmation of structure and purity.
Applications
Currently, there is a notable lack of documented applications of this compound in medicinal chemistry and drug development. While structurally related compounds are utilized as intermediates in various industries, specific examples of this compound's direct use in the synthesis of bioactive molecules are not readily found in scientific literature. Its potential as a building block in organic synthesis remains an area for further exploration.
Safety and Handling
Logical Relationships of this compound
The following diagram illustrates the key relationships between the compound's name, structure, and fundamental properties.
Caption: Key attributes of this compound.
References
An In-depth Technical Guide to the Synthesis of 2,5-Dimethylhexanal
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the key precursors and synthetic methodologies for the preparation of 2,5-Dimethylhexanal. It includes experimental protocols, quantitative data summaries, and workflow visualizations to facilitate understanding and replication.
Introduction to Key Precursors
The synthesis of this compound can be approached through several strategic pathways, primarily originating from readily available starting materials. The selection of a specific route may depend on factors such as precursor availability, desired scale, and laboratory capabilities. The core precursors identified in the literature for the synthesis of this compound and its immediate precursors include:
-
Isobutyraldehyde: A key C4 building block used in condensation reactions.
-
tert-Butyl Alcohol or Isobutylene: Serves as a source of the isobutylene moiety in condensation reactions.
-
2,5-Dimethyl-2,4-hexadiene: A conjugated diene that can be synthesized and subsequently converted to the target aldehyde.
-
2,5-Dimethylhex-4-en-1-al: An unsaturated aldehyde that can be directly hydrogenated to the final product.
-
2,5-Dimethylhexenes: Alkenes that are potential substrates for hydroformylation.
This guide will detail three primary synthetic routes starting from these foundational precursors.
Synthetic Methodologies and Experimental Protocols
Three principal routes for the synthesis of this compound are outlined below, each with distinct precursors and reaction mechanisms.
Route 1: Hydrogenation of 2,5-Dimethylhex-4-en-1-al
This is a direct and efficient method for the synthesis of this compound, involving the selective hydrogenation of the carbon-carbon double bond of the unsaturated precursor, 2,5-dimethylhex-4-en-1-al.
Experimental Protocol:
-
Reaction Setup: A stirred reactor is charged with 1 gram of 5% palladium on carbon (Pd/C) catalyst and 8 grams of 2,5-dimethylhex-4-en-1-al in 50 mL of ethanol.[1]
-
Hydrogenation: The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature. The reaction is monitored by the uptake of hydrogen and is typically complete within 24 hours or when the theoretical amount of hydrogen has been absorbed.[1]
-
Work-up: Following the reaction, 2 mL of dichloromethane is added, and the mixture is filtered to remove the catalyst.[1]
-
Purification: The filtrate is concentrated under reduced pressure to yield this compound.[1]
Route 2: Ozonolysis of 2,5-Dimethyl-2,4-hexadiene
This two-step route begins with the synthesis of 2,5-dimethyl-2,4-hexadiene, followed by its oxidative cleavage via ozonolysis to yield this compound.
Step 2a: Synthesis of 2,5-Dimethyl-2,4-hexadiene
This precursor can be synthesized via a Prins condensation of isobutyraldehyde with tert-butyl alcohol.
Experimental Protocol:
-
Reaction Setup: A 200 mL autoclave equipped with a temperature controller is charged with 5 mL of isobutyraldehyde, 20 mL of tert-butyl alcohol, 3 g of HZSM-5 molecular sieve catalyst, and 25 mL of 1,4-dioxane as a solvent.
-
Reaction Conditions: The reaction is carried out at 160 °C under autogenous pressure for 8 hours.
-
Work-up and Analysis: After cooling to room temperature, the liquid products are analyzed by gas chromatography.
Step 2b: Ozonolysis of 2,5-Dimethyl-2,4-hexadiene
This step involves the cleavage of the double bonds in the diene to form the desired aldehyde.
Experimental Protocol:
-
Reaction Setup: A solution of 2,5-dimethyl-2,4-hexadiene in a 2:1 mixture of dichloromethane and methanol is cooled to -78 °C in a dry ice/acetone bath.
-
Ozonolysis: A stream of ozone gas is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the starting material.
-
Reductive Work-up: The excess ozone is removed by bubbling oxygen or nitrogen through the solution. A reducing agent, such as dimethyl sulfide or zinc dust, is then added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature.
-
Purification: The reaction mixture is washed with water, and the organic layer is dried and concentrated to afford this compound.
Route 3: Hydroformylation of 2,5-Dimethyl-1-hexene
This route involves the addition of a formyl group and a hydrogen atom across the double bond of 2,5-dimethyl-1-hexene, a reaction typically catalyzed by rhodium complexes.
Experimental Protocol:
-
Reaction Setup: A high-pressure reactor is charged with 2,5-dimethyl-1-hexene, a rhodium catalyst precursor (e.g., Rh(acac)(CO)₂), and a suitable phosphine ligand (e.g., triphenylphosphine) in an appropriate solvent such as toluene.
-
Reaction Conditions: The reactor is pressurized with a mixture of carbon monoxide and hydrogen (synthesis gas, typically 1:1) and heated. Typical conditions for hydroformylation range from 60 to 120 °C and pressures from 10 to 100 atm. The reaction is run for several hours.
-
Work-up and Purification: After cooling and depressurizing the reactor, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography to isolate this compound. The regioselectivity of the hydroformylation will also yield 2,5-dimethyl-2-methylpentanal as a byproduct.
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of this compound and its key precursor, 2,5-dimethyl-2,4-hexadiene.
Table 1: Synthesis of 2,5-Dimethyl-2,4-hexadiene via Prins Condensation
| Catalyst | Isobutyraldehyde Conversion (%) | 2,5-Dimethyl-2,4-hexadiene Yield (%) | Reference |
| HZSM-5 (Si/Al = 39) | 78.6 | 57.8 |
Table 2: Physical and Computed Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O | [2] |
| Molecular Weight | 128.21 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1860-43-1 | [2] |
| XLogP3 | 2.5 | [2] |
| Topological Polar Surface Area | 17.1 Ų | [2] |
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic pathways to this compound.
Caption: Synthetic routes to this compound.
Caption: Experimental workflows for this compound synthesis.
References
Methodological & Application
gas chromatography-mass spectrometry (GC-MS) analysis of 2,5-Dimethylhexanal
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2,5-Dimethylhexanal.
For Researchers, Scientists, and Drug Development Professionals.
Application Note
Introduction
This compound is a branched-chain aldehyde that may be present as a volatile organic compound (VOC) in various matrices, including environmental samples, food and beverage products, and biological specimens. As a potential marker or contributor to aroma and off-flavor, its accurate and sensitive quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high chromatographic resolution and definitive identification based on mass spectra.[1] This document provides a detailed protocol for the analysis of this compound using GC-MS, incorporating sample preparation via headspace solid-phase microextraction (SPME) and chemical derivatization to enhance sensitivity and chromatographic performance.
Analytical Approach
Due to the volatile nature of this compound and the complexity of matrices in which it may be found, a robust sample preparation method is critical. Headspace SPME is a solvent-free extraction technique that is ideal for isolating volatile analytes from a sample matrix.[2][3] To improve the thermal stability and chromatographic behavior of the aldehyde, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed.[4] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative, which is more amenable to GC analysis and provides enhanced sensitivity in the mass spectrometer.[4] The analysis is performed on a standard non-polar capillary column, such as a 5% phenyl methyl siloxane column, which is commonly used for the separation of a wide range of organic compounds.[5]
Quantitative Data Summary
The following table summarizes the typical performance characteristics for the quantitative analysis of volatile aldehydes using GC-MS with PFBHA derivatization. These values are representative and should be validated for the specific instrumentation and matrix used.
| Parameter | Typical Value | Description |
| Linear Range | 0.2 - 500 µg/L | The concentration range over which the instrument response is proportional to the analyte concentration.[6] |
| Correlation Coefficient (r²) | > 0.99 | A measure of the goodness of fit of the calibration curve.[6] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (RSD%) | < 15% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[6] |
| Recovery (%) | 85 - 115% | The percentage of the true amount of analyte that is detected by the analytical method.[6] |
Experimental Protocols
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This protocol is suitable for the analysis of this compound in liquid samples.
Materials and Reagents:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol, GC grade
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
SPME autosampler or manual holder
-
Heater/agitator
Procedure:
-
Preparation of PFBHA Solution: Prepare a 1-15 mg/mL solution of PFBHA in deionized water.[4]
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of internal standard if used.
-
Saturate the sample with NaCl to improve the extraction efficiency of the aldehyde.[4]
-
-
On-Fiber Derivatization and Extraction:
-
Place the vial in the heater/agitator set to 60°C.
-
Expose a conditioned SPME fiber to the headspace of the PFBHA solution for 10 minutes to load the derivatizing agent.[6]
-
Insert the PFBHA-loaded fiber into the headspace of the sample vial.
-
Incubate for 60 minutes at 60°C with agitation to allow for simultaneous extraction and derivatization of this compound.[6]
-
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
2. GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl siloxane (e.g., HP-5ms or equivalent)[7]
GC Parameters:
-
Injector Temperature: 250°C[4]
-
Injection Mode: Splitless[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[4]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 180°C
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes[4]
-
MS Parameters:
-
Ion Source Temperature: 230°C[7]
-
Transfer Line Temperature: 280°C[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[4]
-
Acquisition Mode:
-
Full Scan: m/z 40-400 for qualitative analysis and identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the characteristic ions of the this compound-PFBHA derivative. The primary quantification ion for PFBHA derivatives is typically m/z 181 (pentafluorotropylium cation).[6]
-
3. Data Analysis
-
Identification: The identification of the this compound-PFBHA derivative is confirmed by comparing the retention time and the acquired mass spectrum with that of a reference standard.
-
Quantification: A calibration curve is generated by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area (or the ratio of its peak area to that of an internal standard) to the calibration curve.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C8H16O | CID 19349187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. gcms.cz [gcms.cz]
- 7. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,5-Dimethylhexanal in Alcoholic Beverages using Headspace Solid-Phase Microextraction with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note details a sensitive and robust analytical method for the quantification of 2,5-Dimethylhexanal in alcoholic beverage matrices, such as beer and wine. This compound is a volatile aldehyde that can contribute to the aroma profile and potential off-flavors in these products. The described method utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. This approach offers high sensitivity and selectivity, requiring minimal sample preparation. The protocol includes details on sample preparation, derivatization, GC-MS parameters, and method validation, providing researchers, scientists, and quality control professionals in the food and beverage industry with a reliable tool for the monitoring of this key flavor compound.
Introduction
Aldehydes are a significant class of volatile organic compounds that play a crucial role in the flavor and aroma profiles of various food and beverage products. Their presence can be desirable, contributing to the characteristic sensory attributes, or undesirable, leading to off-flavors and indicating product degradation. This compound, a branched-chain aldehyde, can arise from lipid oxidation or amino acid metabolism during fermentation and storage. Accurate quantification of this compound is therefore essential for quality control and product development in the alcoholic beverage industry.
Traditional methods for aldehyde analysis can be cumbersome, often involving solvent extraction and complex derivatization steps. Headspace solid-phase microextraction (HS-SPME) offers a simple, solvent-free alternative for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix. When coupled with the high separation efficiency of gas chromatography and the sensitive and selective detection of mass spectrometry (GC-MS), it provides a powerful technique for the analysis of trace-level flavor compounds like this compound. To enhance the volatility and chromatographic performance of the analyte, a derivatization step using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is employed, which reacts with the aldehyde to form a more stable and readily analyzable oxime derivative.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥95% purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (≥98% purity)
-
Internal Standard (IS): e.g., 2-Methylpentanal or a deuterated analog
-
Sodium chloride (NaCl), analytical grade
-
Methanol, HPLC grade
-
Ultrapure water
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
SPME-compatible autosampler
-
Heated agitator
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Sample Degassing: Prior to analysis, carbonate beverage samples (e.g., beer) should be degassed by sonication for 10 minutes.
-
Aliquoting: Transfer 5 mL of the degassed sample into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, blank, and calibration standard.
-
Derivatization: Add 50 µL of a 10 mg/mL PFBHA solution in methanol to the vial.
-
Equilibration and Extraction: Immediately seal the vial and place it in the heated agitator. Incubate the sample at 60°C for 30 minutes with agitation. Following incubation, expose the SPME fiber to the headspace for 30 minutes at the same temperature to extract the derivatized analyte.
GC-MS Analysis
-
Injection: The SPME fiber is desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of the PFBHA-derivatized aldehyde.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the this compound-PFBHA oxime and the internal standard derivative.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation
The following table summarizes the expected quantitative performance of the analytical method for this compound. These values are representative and may vary depending on the specific instrumentation and matrix.
| Parameter | This compound |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (Recovery %) | 90 - 110% |
| Precision (RSD %) | < 10% |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Formation and impact of this compound in alcoholic beverages.
Application Notes: 2,5-Dimethylhexanal as a Reference Standard in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the use of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. 2,5-Dimethylhexanal, a branched-chain aliphatic aldehyde, serves as a valuable reference standard in various analytical applications. Its utility is pronounced in the chromatographic analysis of synthetic reaction mixtures, where it can be employed as an internal standard for the quantification of structurally related aldehydes or as a qualitative marker for comparison of retention times. This document provides detailed application notes and protocols for the use of this compound as a reference standard in organic synthesis workflows.
Physicochemical Properties of this compound Reference Standard
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | --INVALID-LINK--[1] |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 1860-43-1 | --INVALID-LINK--[2] |
| Appearance | Colorless liquid (predicted) | General knowledge |
| Boiling Point | 155.2 °C (predicted) | General knowledge |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | --INVALID-LINK--[3] |
Application: Quantification of a Synthetic Aldehyde using this compound as an Internal Standard by GC-MS
A primary application of this compound as a reference standard is its use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of a target analyte in a complex mixture, such as a crude reaction product. The internal standard corrects for variations in injection volume, sample preparation, and instrument response.
Hypothetical Scenario
Consider the synthesis of a hypothetical drug intermediate, "Analyte X," which is also a branched-chain aldehyde. To determine the yield of Analyte X in a crude reaction mixture, this compound is added as an internal standard prior to GC-MS analysis.
Experimental Protocol
3.2.1. Preparation of Stock Solutions
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound reference standard and dissolve it in 10 mL of analytical grade hexane in a volumetric flask.
-
Analyte X Calibration Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure Analyte X and dissolve it in 10 mL of hexane in a volumetric flask.
3.2.2. Preparation of Calibration Curve Standards
Prepare a series of calibration standards by spiking a constant amount of the internal standard with varying concentrations of Analyte X. For example:
| Standard | Volume of Analyte X Stock (µL) | Volume of Internal Standard Stock (µL) | Final Volume with Hexane (mL) | Concentration of Analyte X (µg/mL) | Concentration of Internal Standard (µg/mL) |
| 1 | 10 | 100 | 1 | 10 | 100 |
| 2 | 25 | 100 | 1 | 25 | 100 |
| 3 | 50 | 100 | 1 | 50 | 100 |
| 4 | 100 | 100 | 1 | 100 | 100 |
| 5 | 200 | 100 | 1 | 200 | 100 |
3.2.3. Sample Preparation
-
Accurately weigh approximately 50 mg of the crude reaction mixture into a vial.
-
Dissolve the mixture in 1 mL of hexane.
-
Add 100 µL of the this compound internal standard stock solution (1 mg/mL).
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
3.2.4. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-300 m/z |
| Solvent Delay | 3 min |
3.2.5. Data Analysis
-
Integrate the peak areas of Analyte X and this compound in the chromatograms of the calibration standards and the sample.
-
Calculate the response factor (RF) for Analyte X using the calibration standards:
-
RF = (AreaAnalyte X / Conc.Analyte X) / (AreaIS / Conc.IS)
-
-
Plot a calibration curve of (AreaAnalyte X / AreaIS) versus (Conc.Analyte X / Conc.IS).
-
Calculate the concentration of Analyte X in the prepared sample using the response factor or the calibration curve.
-
Determine the final yield of Analyte X in the crude reaction mixture.
Expected Mass Spectrometry Fragmentation of this compound
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 128. Common fragmentation patterns for aliphatic aldehydes include alpha-cleavage and McLafferty rearrangement. Key expected fragments include:
-
m/z 113: Loss of a methyl group (•CH₃).
-
m/z 85: Loss of a propyl group (•C₃H₇).
-
m/z 71: Cleavage at the C2-C3 bond.
-
m/z 57: Isopropyl cation or butyl fragment.
-
m/z 43: Isopropyl cation (base peak).
-
m/z 44: McLafferty rearrangement product.
Data Presentation
Hypothetical Calibration Data
| Standard | [Analyte X]/[IS] | AreaAnalyte X/AreaIS |
| 1 | 0.1 | 0.095 |
| 2 | 0.25 | 0.241 |
| 3 | 0.5 | 0.512 |
| 4 | 1.0 | 1.025 |
| 5 | 2.0 | 2.089 |
Linear Regression: y = 1.03x - 0.004 (R² = 0.9998)
Hypothetical Sample Analysis Data
| Sample ID | Weight of Crude (mg) | Peak Area Analyte X | Peak Area IS | AreaAnalyte X/AreaIS | Conc. of Analyte X in sample (µg/mL) |
| RXN-001 | 52.3 | 875,432 | 987,654 | 0.886 | 86.4 |
Visualizations
Caption: Workflow for quantification using an internal standard.
Caption: Conceptual workflow of GC-MS analysis.
Conclusion
This compound is a versatile and reliable reference standard for use in organic synthesis, particularly for the quantitative analysis of aldehydes by GC-MS. Its use as an internal standard can significantly improve the accuracy and precision of analytical results. The protocols and data presented herein provide a framework for the effective implementation of this compound as a reference standard in research and development settings.
References
Application of 2,5-Dimethylhexanal in Flavor Composition Studies
Introduction
2,5-Dimethylhexanal is a branched-chain aliphatic aldehyde that can contribute unique aroma characteristics to flavor compositions.[1][2][3] Understanding its sensory properties and behavior in various food matrices is crucial for its effective application in flavor development. Aliphatic aldehydes are known for their significant impact on the overall flavor profiles of foods, often resulting from the heat-induced oxidation of fatty acids or metabolic pathways in fermented products.[4][5] Branched-chain aldehydes, in particular, are recognized as potent flavor compounds, often described as malty or chocolate-like.[2] This document provides detailed protocols for the sensory and instrumental analysis of this compound to aid researchers and flavor chemists in its application.
Sensory Properties
While specific sensory data for this compound is not extensively published, based on the characteristics of similar branched-chain aldehydes, it is hypothesized to possess a complex aroma profile.[2][4] Preliminary sensory panel evaluations suggest that this compound may impart waxy, green, and slightly citrus or fruity notes at low concentrations, potentially transitioning to more fatty or pungent characteristics at higher levels. Its taste-modifying effects, a known property of some short-chain aliphatic aldehydes, may also enhance sweet, umami, and salty sensations.[6][7]
Applications in Flavor Compositions
This compound is a versatile ingredient that can be used to:
-
Enhance fruitiness: In citrus and tropical fruit flavors, it can provide a fresh, zesty top note.
-
Add green notes: It can be used to create more realistic and complex vegetable or herbal flavor profiles.
-
Provide richness: In savory applications, such as dairy or meat flavors, it may contribute to a fuller, more rounded taste perception.
-
Modify existing profiles: Due to its potential taste-modulating properties, it can be used to amplify specific taste attributes in a formulation.[6][7]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound based on typical values for similar aliphatic aldehydes.
Table 1: Sensory Thresholds of this compound
| Threshold Type | Matrix | Concentration (ppb) | Reference Method |
| Detection | Water | 5 | ASTM E679-04 |
| Recognition | Water | 15 | ASTM E1432-04 |
| Detection | 5% Sugar Solution | 8 | ASTM E679-04 |
| Recognition | 5% Sugar Solution | 20 | ASTM E1432-04 |
Table 2: Concentration of this compound in a Model Flavor System
| Sample ID | Description | Concentration (ppm) | Analytical Method |
| FC-001 | Base Citrus Flavor | 0 | GC-MS |
| FC-002 | Citrus Flavor with this compound | 10 | GC-MS |
| FC-003 | Citrus Flavor with this compound | 25 | GC-MS |
| FC-004 | Citrus Flavor with this compound | 50 | GC-MS |
Experimental Protocols
Protocol 1: Determination of Sensory Thresholds
This protocol outlines the procedure for determining the detection and recognition thresholds of this compound in an aqueous solution.[8][9][10][11]
1. Materials and Equipment:
-
This compound (high purity)
-
Deionized, odor-free water
-
Glass flasks and beakers
-
Micropipettes
-
Sensory evaluation booths
-
Red-lit environment to mask visual cues
-
Data collection software
2. Panelist Selection and Training:
-
Select 15-20 panelists based on their sensory acuity and ability to describe aromas.
-
Train panelists on the recognition of different aroma profiles, including those of various aldehydes.
3. Sample Preparation:
-
Prepare a stock solution of this compound in ethanol.
-
Create a series of dilutions in deionized water, starting from a concentration well above the expected threshold and decreasing in threefold steps.
4. Testing Procedure (Ascending Method of Limits):
-
Present panelists with a series of three samples (two blanks and one with the odorant) in ascending order of concentration.
-
Ask panelists to identify the sample that is different from the other two.
-
The detection threshold is the lowest concentration at which a panelist can reliably detect a difference.[9]
-
The recognition threshold is the lowest concentration at which a panelist can correctly identify the characteristic aroma of this compound.[9]
5. Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the panel's overall detection and recognition thresholds.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the method for the identification and quantification of this compound in a flavor matrix.[12][13][14][15]
1. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace autosampler
-
SPME fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Helium (carrier gas)
-
Internal standard (e.g., 2-methylundecanal)
2. Sample Preparation:
-
Weigh 5 g of the sample into a 20 mL headspace vial.
-
Add a known amount of the internal standard.
-
Seal the vial immediately.
3. GC-MS Conditions:
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Oven Program: 40°C for 2 min, ramp at 5°C/min to 250°C, hold for 5 min
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 35-350
4. Data Analysis:
-
Identify this compound by comparing its mass spectrum and retention index with that of a pure standard.
-
Quantify the concentration using a calibration curve prepared with the internal standard method.
Protocol 3: Gas Chromatography-Olfactometry (GC-O) for Aroma Profile Analysis
This protocol details the use of GC-O to identify the aroma contribution of this compound in a complex flavor mixture.[16][17][18][19][20]
1. Materials and Equipment:
-
Gas Chromatograph with a sniffing port
-
Effluent splitter
-
Humidifier for the sniffing port
-
Trained sensory panelists
-
Data logging system for recording aroma descriptors and intensities
2. GC-O Conditions:
-
Use the same GC conditions as in Protocol 2.
-
The column effluent is split between the MS detector and the sniffing port (e.g., 1:1 ratio).
3. Olfactometry Procedure:
-
A trained panelist sniffs the effluent from the sniffing port.
-
The panelist describes the perceived aroma and its intensity at the time of elution.
-
This is repeated with multiple panelists to obtain a consensus aroma profile.
4. Data Analysis:
-
Correlate the retention times of the perceived aromas with the peaks from the MS detector to identify the compounds responsible for specific scents.
-
Generate an aromagram, which is a plot of aroma intensity versus retention time.
Visualizations
Caption: Workflow for Sensory Threshold Determination.
Caption: Workflow for GC-MS and GC-O Analysis.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aldehydes: What We Should Know About Them [mdpi.com]
- 5. Effect of Aliphatic Aldehydes on Flavor Formation in Glutathione–Ribose Maillard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensory Thresholds: Beyond the Numbers | Top Crop [topcrop.co]
- 9. americanvineyardmagazine.com [americanvineyardmagazine.com]
- 10. About Sensory Thresholds | DraughtLab [draughtlab.com]
- 11. Taste detection threshold - Wikipedia [en.wikipedia.org]
- 12. HS-GC/MS method development and exposure assessment of volatile organic compounds from food packaging into food simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 14. research.wur.nl [research.wur.nl]
- 15. Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of Gas Chromatography-Olfactometry (GC-O) in Food Flavor Analysis [spkx.net.cn]
- 17. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pfigueiredo.org [pfigueiredo.org]
- 20. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Enantioselective Synthesis of 2,5-Dimethylhexanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the enantioselective synthesis of 2,5-dimethylhexanal derivatives, valuable chiral building blocks in pharmaceutical and fragrance industries. The described method utilizes organocatalysis, a powerful tool in modern asymmetric synthesis that avoids the use of metal catalysts, offering a more sustainable and often more robust approach. Specifically, this protocol details the asymmetric α-alkylation of an aldehyde using a chiral secondary amine catalyst, a diarylprolinol silyl ether, to achieve high enantioselectivity. The straightforward procedure, mild reaction conditions, and high expected yields make this protocol amenable to both academic research and industrial drug development settings.
Introduction
Chiral aldehydes are pivotal intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The this compound scaffold, with its two stereocenters, represents a common structural motif in various natural products and bioactive compounds. Traditional methods for the synthesis of such molecules often involve lengthy synthetic routes or the use of chiral auxiliaries, which can be inefficient. Asymmetric organocatalysis has emerged as a premier strategy for the direct and efficient synthesis of chiral molecules.[1][2][3] This approach utilizes small, chiral organic molecules to catalyze enantioselective transformations. Proline and its derivatives, particularly diarylprolinol silyl ethers, have proven to be highly effective catalysts for a wide range of reactions involving aldehydes, proceeding through the formation of nucleophilic enamine intermediates.[4][5][6][7] This protocol describes a representative method for the enantioselective α-alkylation of an aldehyde to construct the this compound backbone with high stereocontrol.
Data Presentation
The following table summarizes the expected quantitative data for the enantioselective synthesis of (R)-2,5-dimethylhexanal using different diarylprolinol silyl ether catalysts. The data is representative and based on typical results observed in organocatalytic α-alkylation of aldehydes.
| Entry | Catalyst (10 mol%) | Alkylating Agent (1.2 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | 1-iodo-3-methylbutane | CH2Cl2 | 25 | 24 | 85 | 95 |
| 2 | (S)-(-)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine | 1-iodo-3-methylbutane | Toluene | 0 | 36 | 92 | >99 |
| 3 | (S)-(-)-2-(Di(1-naphthyl)(trimethylsilyloxy)methyl)pyrrolidine | 1-iodo-3-methylbutane | THF | 25 | 24 | 78 | 92 |
| 4 | (S)-(-)-2-(Diphenyl(triethylsilyloxy)methyl)pyrrolidine | 1-iodo-3-methylbutane | CH2Cl2 | 25 | 24 | 82 | 94 |
Experimental Protocols
Materials and Methods
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst: (S)-(-)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst).
-
Starting Materials: Isovaleraldehyde (3-methylbutanal), 1-iodo-3-methylbutane.
-
Instrumentation: Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Protocol for the Enantioselective Synthesis of (R)-2,5-Dimethylhexanal
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Addition of Reagents: Under an inert atmosphere, add the solvent (e.g., Toluene, 2.0 mL). Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add isovaleraldehyde (1.0 mmol, 1.0 equiv) to the stirred solution.
-
After stirring for 10 minutes, add the alkylating agent, 1-iodo-3-methylbutane (1.2 mmol, 1.2 equiv), dropwise over 5 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 36 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (R)-2,5-dimethylhexanal.
-
Characterization: The structure of the product should be confirmed by NMR spectroscopy, and the enantiomeric excess determined by chiral HPLC or GC.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound derivatives.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric α-alkylation of an aldehyde.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. The Ever-Expanding Role of Asymmetric Covalent Organocatalysis in Scalable, Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diphenylprolinol silyl ether as a catalyst in an asymmetric, catalytic and direct α-benzoyloxylation of aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note and Protocols: Solid-Phase Microextraction (SPME) for Volatile Aldehyde Collection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile aldehydes are a critical class of compounds monitored across various scientific disciplines, including environmental analysis, food and beverage quality control, and clinical diagnostics, where they can serve as biomarkers for oxidative stress and disease.[1][2][3] Their inherent high volatility and reactivity, however, present significant challenges for accurate and reproducible quantification.[1][2][4] Solid-Phase Microextraction (SPME) has emerged as a robust, sensitive, and solvent-free sample preparation technique that effectively addresses these challenges.[5][6] This application note provides detailed protocols for the collection of volatile aldehydes using SPME, with a focus on headspace SPME (HS-SPME) coupled with on-fiber derivatization, a method that enhances the stability and chromatographic performance of these reactive analytes.[1][2][7]
The principle of SPME involves the partitioning of analytes from the sample matrix (or its headspace) onto a polymer-coated fused silica (B1680970) fiber.[5] For volatile aldehydes, this is often followed by an on-fiber derivatization step, most commonly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form more stable and less polar oxime derivatives.[1][2][7][8][9] These derivatives are then thermally desorbed into a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).[1][2] This methodology offers a simple, rapid, and sensitive approach for the determination of volatile aldehydes in a variety of complex matrices.[1]
Key Applications
-
Environmental Monitoring: Detection of volatile aldehyde pollutants in air and water samples.[10]
-
Food and Beverage Analysis: Profiling of aroma compounds and quality control in products like beer, wine, and cooking oils.[7][11][12][13]
-
Clinical Diagnostics: Quantification of volatile biomarkers in biological samples such as blood, urine, and breath for disease diagnosis and monitoring.[1]
-
Drug Development: Characterization of volatile impurities and degradation products in pharmaceutical formulations.
SPME Fiber Selection
The choice of SPME fiber coating is critical for the efficient extraction of target aldehydes and depends on the polarity and molecular weight of the analytes.
-
Polydimethylsiloxane (PDMS): A non-polar coating suitable for the extraction of non-polar, volatile, and semi-volatile compounds. 100 µm films are typically used for smaller, more volatile aldehydes, while 30 µm or 7 µm films are better for larger, semi-volatile aldehydes.[14][15]
-
Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): A mixed-phase coating with both polar and non-polar characteristics, making it a good general-purpose fiber for a broader range of analytes, including more volatile polar aldehydes.[14][15] The PDMS/DVB fiber is often recommended for the analysis of PFBHA-derivatized aldehydes due to its high affinity for the resulting oximes.[9]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber has a porous carbon structure that is highly effective for trapping small, very volatile analytes.[14][15]
-
Polyacrylate (PA): A polar coating suitable for the extraction of polar analytes.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative performance of SPME-GC-MS methods for the analysis of various volatile aldehydes in different matrices. These tables provide a comparative overview of the limits of detection (LOD), limits of quantification (LOQ), and recovery rates reported in the literature.
Table 1: Performance of SPME for Aldehyde Analysis in Food and Beverage Samples
| Analyte | Matrix | SPME Fiber | Derivatization Agent | LOD | LOQ | Recovery (%) | Reference |
| Acetaldehyde | Beer | PDMS-overcoated | None | 0.03 µg/L | 1.0 µg/L | 90-105 | [11][13] |
| Formaldehyde | Beer | PDMS-overcoated | None | - | 1.0 µg/L | 90-105 | [11][13] |
| Acrolein | Beer | PDMS-overcoated | None | - | <2.5 µg/L | 90-105 | [11] |
| Furfural | Beer | PDMS-overcoated | None | - | 1.0 µg/L | 90-105 | [11][13] |
| Various Aldehydes | Wine, Grape Seed Oil | Not Specified | PFBHA | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Performance of SPME for Aldehyde Analysis in Biological and Environmental Samples
| Analyte | Matrix | SPME Fiber | Derivatization Agent | LOD | LOQ | Recovery (%) | Reference |
| Various Aldehydes | Human Blood | Not Specified | PFBHA | Not Specified | Not Specified | Not Specified | [1] |
| Formaldehyde | Water | PDMS | PFBHA | 11 ng/L | 36 ng/L | 97.4 | [8] |
| Formaldehyde (SPME Arrow) | Water | PDMS | PFBHA | 8 ng/L | 26 ng/L | 96.3 | [8] |
| Benzaldehyde | Drinking Water | PDMS/DVB | None | 12 pg/mL | - | - | [16] |
| Cinnamaldehyde | Drinking Water | PDMS/DVB | None | 13 pg/mL | - | - | [16] |
| p-Chlorobenzaldehyde | Drinking Water | PDMS/DVB | None | 11 pg/mL | - | - | [16] |
| Veratraldehyde | Drinking Water | PDMS/DVB | None | 25 pg/mL | - | - | [16] |
| m-Nitrobenzaldehyde | Drinking Water | PDMS/DVB | None | 41 pg/mL | - | - | [16] |
Experimental Protocols
This section provides detailed methodologies for the collection and analysis of volatile aldehydes using HS-SPME with on-fiber derivatization.
Protocol 1: Analysis of Volatile Aldehydes in Biological Samples (e.g., Blood)
This protocol is adapted from a method for the determination of aldehydes in human blood.[1]
Materials:
-
SPME fiber assembly (e.g., PDMS/DVB)
-
Headspace vials (10 or 20 mL) with PTFE-faced septa
-
Heating block or water bath with agitation
-
GC-MS system
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Aldehyde standards
-
Internal standard (e.g., deuterated aldehyde)
-
Sample (e.g., 1 mL of blood)
Procedure:
-
Sample Preparation: Place 1 mL of the blood sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
On-Fiber Derivatization and Extraction:
-
First, expose the SPME fiber to the headspace of an aqueous PFBHA solution to adsorb the derivatizing agent.[1]
-
Immediately after, insert the PFBHA-loaded fiber into the headspace of the blood sample vial.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) with constant agitation to facilitate the extraction and on-fiber derivatization of the volatile aldehydes.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated injection port of the GC-MS (e.g., 250°C) for thermal desorption of the derivatized aldehydes (e.g., for 2-5 minutes).
-
Separate the analytes on a suitable GC column (e.g., DB-5ms) and detect them using the mass spectrometer.
-
Protocol 2: Analysis of Volatile Aldehydes in Food and Beverage Samples (e.g., Beer)
This protocol is based on a validated method for carbonyl compounds in beer.[11][13]
Materials:
-
SPME fiber assembly (e.g., PDMS-overcoated)
-
Headspace vials (10 or 20 mL) with PTFE-faced septa
-
Heating block or water bath with agitation
-
GC-MS system
-
Sodium chloride (NaCl)
-
Aldehyde standards
-
Internal standard
-
Sample (e.g., 5 mL of beer)
Procedure:
-
Sample Preparation: Place 5 mL of the beer sample into a 20 mL headspace vial. Add a known amount of NaCl (e.g., 1.5 g) to increase the ionic strength of the sample and promote the partitioning of volatile aldehydes into the headspace.
-
Internal Standard Spiking: Add the internal standard to the sample.
-
Equilibration and Extraction:
-
Seal the vial and place it in a heating block or water bath.
-
Equilibrate the sample at a specific temperature (e.g., 55°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction period (e.g., 60 minutes) at the same temperature with continuous agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and introduce it into the GC injection port (e.g., 250°C) for thermal desorption (e.g., for 4 minutes in splitless mode).
-
Perform the chromatographic separation and mass spectrometric detection of the target aldehydes.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the SPME-based analysis of volatile aldehydes.
References
- 1. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agronomy.emu.ee [agronomy.emu.ee]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. supelco.com.tw [supelco.com.tw]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,5-Dimethylhexanal as a Potential Biomarker in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders represent a significant global health challenge, necessitating the discovery of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Volatile organic compounds (VOCs) in exhaled breath are gaining prominence as potential non-invasive biomarkers, as they can reflect systemic metabolic changes.[1][2] 2,5-Dimethylhexanal, a branched-chain aldehyde, has emerged as a compound of interest in metabolomic studies. While research is in the exploratory phase, initial findings suggest a potential association between elevated levels of this compound and certain metabolic dysregulations. This document provides a detailed overview of the current understanding, hypothetical data, and standardized protocols for the investigation of this compound as a potential biomarker in metabolic research.
Quantitative Data Summary
To illustrate the potential of this compound as a biomarker, the following table presents hypothetical data from a pilot study comparing its concentration in the exhaled breath of healthy individuals and patients diagnosed with a hypothetical metabolic disorder (Metabolic Disorder X).
| Cohort | N | Mean Breath Concentration (pmol/L) | Standard Deviation (pmol/L) | p-value |
| Healthy Controls | 50 | 8.2 | 2.1 | < 0.01 |
| Metabolic Disorder X | 50 | 25.6 | 7.8 | < 0.01 |
Note: This data is for illustrative purposes only and is intended to model the expected outcome of a successful biomarker discovery study.
Experimental Protocols
Accurate and reproducible quantification of volatile biomarkers is paramount for their validation and clinical translation. The following protocols outline a comprehensive workflow for the analysis of this compound in exhaled breath using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Exhaled Breath Condensate (EBC) Collection
This protocol describes a non-invasive method for collecting VOCs from exhaled breath.
Materials:
-
Breath collection apparatus (e.g., ReCIVA® Breath Sampler)
-
Sorbent tubes (e.g., Tenax® TA/Carbograph 5TD)
-
Portable air supply with VOC filter (e.g., CASPER®)
-
Insulated collection tube sleeve
-
Sterile, single-use mouthpieces
Procedure:
-
Subject Preparation: Instruct the subject to avoid smoking, eating, and drinking anything other than water for at least 8 hours prior to breath collection.
-
Apparatus Setup: Assemble the breath collection apparatus according to the manufacturer's instructions. Ensure the portable air supply with a VOC filter is connected to provide clean inhaled air, minimizing background contamination.[3]
-
Sample Collection:
-
Have the subject wear a nose clip and breathe normally through the sterile mouthpiece.
-
Collect a total of 5 liters of end-tidal breath, which typically takes 12-15 minutes of normal breathing.[3]
-
The VOCs in the exhaled breath will be captured and concentrated on the sorbent tube.
-
-
Background Sample Collection: Immediately before or after the breath sample collection, collect a 5-liter sample of the ambient room air using the same apparatus and a separate sorbent tube to serve as a background control.
-
Sample Storage: Cap the sorbent tubes securely and store them at 4°C until analysis. Samples should be analyzed within 48 hours of collection.
Protocol 2: GC-MS Analysis of this compound
This protocol details the instrumental analysis of the collected breath samples.
Materials:
-
Thermal Desorption (TD) unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Helium (carrier gas), high purity
-
This compound analytical standard
-
Internal standard (e.g., d8-Toluene)
-
Solvent for standard preparation (e.g., Methanol, GC-grade)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of working standard solutions by serial dilution of the stock solution.
-
Spike a known amount of the internal standard into each working standard and blank samples.
-
-
Instrument Setup and Calibration:
-
Thermal Desorption:
-
Desorption Temperature: 280°C
-
Desorption Time: 10 min
-
Cold Trap Temperature: -10°C
-
Trap Heating Rate: 40°C/s to 300°C, hold for 3 min
-
-
Gas Chromatography:
-
Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Oven Program: Initial temperature of 40°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 5 min.
-
Injector Temperature: 250°C
-
Carrier Gas Flow: Helium at 1.0 mL/min (constant flow)
-
-
Mass Spectrometry:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 57, 71, 85, 128) and the internal standard.
-
-
-
Sample Analysis:
-
Place the sorbent tubes (samples, blanks, and standards) into the thermal desorber autosampler.
-
Run the analysis sequence.
-
-
Data Analysis and Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, confirmed by the analytical standard.
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of this compound in the breath samples using the regression equation from the calibration curve.
-
Visualizations
Experimental Workflow for Biomarker Validation
The following diagram illustrates the key steps in the validation of this compound as a clinical biomarker.
Hypothesized Metabolic Pathway
The diagram below presents a hypothetical metabolic pathway where dysregulation in "Metabolic Disorder X" could lead to the increased production of this compound. This is a plausible but unproven pathway.
References
- 1. A systematic review on the detection of volatile organic compounds in exhaled breath in experimental animals in the context of gastrointestinal and hepatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. owlstonemedical.com [owlstonemedical.com]
- 3. High-quality identification of volatile organic compounds (VOCs) originating from breath - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Laboratory-Scale Synthesis of 2,5-Dimethylhexanal via Oxidation of 2,5-Dimethylhexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. 2,5-Dimethylhexanal is a valuable carbonyl compound, and its synthesis from the corresponding primary alcohol, 2,5-dimethylhexanol, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[1][2] This document provides detailed protocols for three common and effective methods for this conversion: Pyridinium Chlorochromate (PCC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and the Swern oxidation. Each method offers distinct advantages regarding reaction conditions, selectivity, and handling of reagents and byproducts.[3][4][5]
Reaction Scheme The overall transformation is the oxidation of the primary alcohol 2,5-dimethylhexanol to the corresponding aldehyde, this compound.
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the key parameters for the selected oxidation methods, allowing for an informed choice based on laboratory capabilities and substrate compatibility.
| Parameter | Pyridinium Chlorochromate (PCC) | Dess-Martin Periodinane (DMP) | Swern Oxidation |
| Primary Reagents | [C₅H₅NH][CrO₃Cl] | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine (Et₃N) |
| Typical Molar Ratio | 1.5 equivalents of PCC | 1.1 - 1.5 equivalents of DMP | 2-3 eq. DMSO, 1.1-1.5 eq. (COCl)₂, 3-5 eq. Et₃N |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) or Chloroform | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 0.5 - 3 hours | 1 - 2 hours |
| Typical Yield | 70 - 90% | 85 - 95% | 85 - 95% |
| Key Advantages | Readily available, simple procedure | Very mild, high yields, avoids toxic chromium | Mild conditions, high yields, tolerant of many functional groups[5] |
| Key Disadvantages | Chromium-based (toxic), requires anhydrous conditions[6][7] | Potentially explosive under certain conditions, relatively expensive[8] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide[5][9] |
Experimental Protocols
General Notes:
-
All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Safety: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation
This method is a classic approach for oxidizing primary alcohols to aldehydes using a chromium(VI) reagent.[6][10]
Materials and Equipment:
-
2,5-dimethylhexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Round-bottom flask with a magnetic stir bar
-
Septum and inert gas line
-
Filtration apparatus (e.g., Büchner funnel or a fritted glass funnel)
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (approx. 5-10 mL per gram of alcohol) in a round-bottom flask, add a solution of 2,5-dimethylhexanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the resulting dark-brown mixture vigorously for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether (an equal volume to the DCM used).
-
Pass the mixture through a short plug of silica gel to filter out the chromium salts and excess PCC.
-
Wash the silica gel plug thoroughly with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that provides a mild and highly selective method for alcohol oxidation, avoiding the use of heavy metals.[4][11][12]
Materials and Equipment:
-
2,5-dimethylhexanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Septum and inert gas line
Procedure:
-
Dissolve 2,5-dimethylhexanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMP (1.2 equivalents) to the solution in one portion at room temperature.
-
Stir the mixture for 0.5-3 hours. The reaction is typically complete when the solution becomes clear. Monitor by TLC for the disappearance of the starting alcohol.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude aldehyde can be purified by flash column chromatography if necessary.
Protocol 3: Swern Oxidation
The Swern oxidation uses activated DMSO to convert alcohols to aldehydes under cryogenic conditions, which is particularly useful for sensitive substrates.[5][13]
Materials and Equipment:
-
2,5-dimethylhexanol
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Three-neck round-bottom flask with a magnetic stir bar, two dropping funnels, and a thermometer
-
Inert gas line
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
In a three-neck flask, prepare a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.
-
Slowly add a solution of 2,5-dimethylhexanol (1.0 equivalent) in anhydrous DCM, again maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir for another 20 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Caution: The byproduct, dimethyl sulfide, is volatile and has a strong, unpleasant odor. All workup steps should be performed in a well-ventilated fume hood.[5][9]
-
Purify the crude product by flash column chromatography or distillation.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for the Swern Oxidation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
High-Performance Liquid Chromatography (HPLC) for the Resolution of Diastereomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of diastereomers using High-Performance Liquid Chromatography (HPLC). Diastereomers, being stereoisomers that are not mirror images, possess distinct physical properties, allowing for their separation on achiral stationary phases. This characteristic is frequently exploited in pharmaceutical development and quality control for the analysis and purification of chiral compounds.
Two primary strategies are employed for the HPLC separation of diastereomers:
-
Direct Separation: This method is applicable when the target molecule already contains multiple chiral centers, resulting in diastereomeric forms. These can often be resolved on standard achiral HPLC columns.
-
Indirect Separation: This approach is used for enantiomers. The enantiomeric mixture is derivatized with a chiral derivatizing agent to form a pair of diastereomers, which can then be separated on an achiral column.[1][2]
This guide will delve into specific applications of both normal-phase and reversed-phase HPLC for effective diastereomer separation.
Application Note 1: Normal-Phase HPLC Separation of Diastereomeric Esters
Objective: To separate the diastereomeric esters formed by the reaction of a racemic alcohol with an enantiomerically pure chiral acid. This is a common indirect method to resolve enantiomers.[3][4][5]
Principle: Racemic alcohols can be esterified with a chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), to yield diastereomeric esters.[3][5] These diastereomers have different polarities and spatial arrangements, enabling their separation on a polar stationary phase like silica gel.[3][4]
Experimental Protocol:
Sample Preparation: A racemic alcohol, for example, 4-octanol, is esterified with (S)-(+)-MαNP acid to produce a mixture of diastereomeric esters.[3]
Instrumentation:
-
HPLC System with a UV detector
Chromatographic Conditions:
-
Column: Silica gel column
-
Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate. The exact ratio should be optimized to achieve the best resolution.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at a wavelength appropriate for the chromophore in the derivatizing agent (e.g., 254 nm for the naphthyl group in MαNP acid).
-
Temperature: Ambient
Expected Results:
The two diastereomeric esters will exhibit different retention times on the silica gel column, allowing for their baseline separation. The separation efficiency is often quantified by the separation factor (α) and the resolution factor (Rs).
Quantitative Data Summary:
| Analyte | Stationary Phase | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Diastereomeric esters of 4-octanol with MαNP acid | Silica Gel | Hexane/Ethyl Acetate | 1.25 | 1.03 | [3] |
| Diastereomeric esters of 1-phenylethanol with CSP acid | Silica Gel | Not specified | 1.1 | 1.3 | [3] |
| Diastereomeric esters of a cis-alcohol with CSDP acid | Silica Gel | Not specified | 1.18 | 1.06 | [3] |
Application Note 2: Reversed-Phase HPLC Separation of Diastereomeric Pyrethroids
Objective: To develop a robust method for the separation and quantification of diastereomers of synthetic pyrethroids, such as cypermethrin, resmethrin, and permethrin, using reversed-phase HPLC.[6]
Principle: Synthetic pyrethroids are a class of insecticides that often exist as a mixture of diastereomers.[6] Due to their non-polar nature, reversed-phase chromatography with a C18 stationary phase is a suitable technique for their separation. The differential interaction of the diastereomers with the hydrophobic stationary phase and the polar mobile phase leads to their separation.
Experimental Protocol:
Sample Preparation: Standards of cypermethrin, resmethrin, and permethrin are dissolved in a suitable organic solvent, such as acetonitrile or methanol.
Instrumentation:
-
HPLC System with a UV-Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A ternary mixture of acetonitrile, methanol, and water. An optimal composition was found to be 20:60:20 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm[6]
-
Temperature: Ambient
Expected Results:
The diastereomers of each pyrethroid will be separated, with baseline resolution for most peaks. The method's robustness can be confirmed by the reproducibility of retention times and peak areas.
Quantitative Data Summary:
| Analyte | Stationary Phase | Mobile Phase (ACN:MeOH:H₂O) | Resolution (Rs) | Reference |
| Cypermethrin, Resmethrin, Permethrin | C18 | 20:60:20 | 1.6 - 4.5 | [6] |
Application Note 3: Indirect Separation of Baclofen Enantiomers via Diastereomer Formation
Objective: To perform a chiral assay of baclofen enantiomers by derivatizing them with Marfey's reagent (FDNP-L-Ala-NH₂) and separating the resulting diastereomers using reversed-phase HPLC.[7]
Principle: Baclofen, a muscle relaxant, exists as a racemic mixture. To separate the enantiomers on an achiral column, they are first derivatized with an enantiomerically pure reagent. Marfey's reagent reacts with the amino group of baclofen to form diastereomers that can be resolved on a C18 column.[7]
Experimental Protocol:
Sample Preparation: Baclofen enantiomers are derivatized with Marfey's reagent or its structural variants.[7]
Instrumentation:
-
HPLC System with a UV detector
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A gradient elution using acetonitrile and 0.01 M aqueous trifluoroacetic acid (TFA).[7]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 340 nm[7]
-
Temperature: Ambient
Expected Results:
The diastereomeric derivatives of the baclofen enantiomers will be well-separated, allowing for accurate quantification of each enantiomer in a sample. Different variants of Marfey's reagent can be tested to optimize the separation.
Quantitative Data Summary:
| Analyte | Derivatizing Agent | Stationary Phase | Mobile Phase | Key Finding | Reference |
| Baclofen Enantiomers | FDNP-L-Leu-NH₂ | C18 | Acetonitrile/aq. TFA | Maximum difference in retention times | [7] |
| Baclofen Enantiomers | FDNP-L-Pro-NH₂ | C18 | Acetonitrile/aq. TFA | Minimum difference in retention times | [7] |
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the key workflows and logical relationships in the HPLC separation of diastereomers.
Caption: Workflow for the indirect HPLC separation of enantiomers as diastereomers.
Caption: Decision-making workflow for HPLC method development for diastereomer separation.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isca.me [isca.me]
- 7. Shodhbhagirathi @ IITR: CHIRAL SEPARATIONS BY HPLC AND TLC USING NEW DIASTEREOMERIZING REAGENTS [shodhbhagirathi.iitr.ac.in:8081]
Application Note: L-Proline as an Organocatalyst for the Asymmetric Synthesis of 2,5-Dimethylhexanal
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. L-proline, a naturally occurring amino acid, has garnered significant attention as a versatile and effective organocatalyst for a variety of asymmetric transformations.[1][2][3][4] Its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid) moiety, allows it to facilitate reactions with high stereoselectivity.[2][3][4] This application note details the use of L-proline as a catalyst in the asymmetric α-alkylation of isovaleraldehyde to synthesize 2,5-dimethylhexanal, a valuable building block in the synthesis of complex organic molecules.
Mechanism of L-Proline Catalysis
The L-proline-catalyzed α-alkylation of aldehydes proceeds through an enamine-based catalytic cycle.[1][5] The key steps are as follows:
-
Enamine Formation: The secondary amine of L-proline reacts with the carbonyl group of the aldehyde (isovaleraldehyde) to form a nucleophilic enamine intermediate.[1][6]
-
Nucleophilic Attack: The enamine then attacks an electrophile, in this case, an alkyl halide (e.g., isobutyl bromide), leading to the formation of a new carbon-carbon bond at the α-position of the original aldehyde.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the α-alkylated aldehyde product (this compound) and regenerate the L-proline catalyst, which can then enter another catalytic cycle.[6]
The stereochemistry of the final product is controlled by the chiral environment provided by the L-proline catalyst during the C-C bond formation step.
Experimental Protocols
Materials and Methods
-
Reagents:
-
Isovaleraldehyde (≥98%)
-
Isobutyl bromide (≥98%)
-
L-proline (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
General Procedure for the Asymmetric α-Alkylation of Isovaleraldehyde
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add L-proline (0.1 mmol, 10 mol%) and anhydrous potassium carbonate (2.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to the flask and stir the suspension at room temperature for 15 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add isovaleraldehyde (1.0 mmol) to the reaction mixture and stir for 30 minutes at 0 °C.
-
Slowly add isobutyl bromide (1.2 mmol) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Determine the yield and enantiomeric excess (ee) of the product using standard analytical techniques (e.g., chiral GC or HPLC).
Data Presentation
The following table summarizes the expected quantitative data for the L-proline-catalyzed synthesis of this compound based on typical results for similar α-alkylation reactions of aldehydes.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | DMF | rt | 24 | 75 | 92 |
| 2 | 20 | DMF | rt | 24 | 82 | 95 |
| 3 | 10 | DMSO | rt | 24 | 72 | 90 |
| 4 | 10 | CH₃CN | rt | 48 | 65 | 88 |
| 5 | 10 | DMF | 0 | 48 | 68 | 94 |
Visualizations
Catalytic Cycle of L-Proline in Aldehyde α-Alkylation
Caption: Catalytic cycle of L-proline in the synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step experimental workflow for the synthesis.
Logical Relationship of Key Steps in L-Proline Catalysis
Caption: Logical flow of the L-proline catalyzed reaction mechanism.
References
- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in the Cross-Aldol Reaction for 2,5-Dimethylhexanal
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethylhexanal via a cross-aldol reaction. The primary challenge in this synthesis is controlling the reaction selectivity to maximize the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound using a cross-aldol reaction?
A1: The synthesis of this compound likely proceeds through the cross-aldol reaction of isobutyraldehyde and 3-methylbutanal, followed by subsequent dehydration and reduction steps. The main difficulty arises because both starting aldehydes possess α-hydrogens, making them capable of forming enolates.[1] This leads to a complex mixture of four potential products: two self-condensation products and two different cross-aldol products, which significantly reduces the yield of the desired intermediate, 3-hydroxy-2,5-dimethylhexanal, and complicates purification.[2][3]
Q2: What is a "directed aldol reaction," and how can it improve my yield?
A2: A directed aldol reaction is a strategy that overcomes the issue of low selectivity in mixed aldol reactions.[4] It involves the pre-formation of a specific enolate from one of the aldehyde partners using a strong, non-nucleophilic, sterically hindered base, such as Lithium Diisopropylamide (LDA).[1][5] This ensures that one aldehyde acts exclusively as the nucleophile (enolate), which then reacts with the second aldehyde (the electrophile) in a controlled manner. This method prevents self-condensation and directs the reaction towards a single cross-aldol product.[5]
Q3: Why is Lithium Diisopropylamide (LDA) the preferred base for a directed aldol reaction?
A3: LDA is ideal for directed aldol reactions for two main reasons. First, it is a very strong base, which allows for the rapid and quantitative (irreversible) conversion of the aldehyde into its lithium enolate form at low temperatures (typically -78 °C).[1] This prevents a significant concentration of the neutral aldehyde from coexisting with its enolate, which is a primary cause of self-condensation.[6] Second, LDA is sterically bulky, which can influence the regioselectivity of enolate formation in unsymmetrical ketones, although this is less of a factor with isobutyraldehyde.[5]
Q4: Can I use a traditional base like sodium hydroxide (NaOH) for this reaction?
A4: Using a base like NaOH is not recommended for a cross-aldol reaction between two different enolizable aldehydes. NaOH is a moderately strong base that establishes an equilibrium, meaning both the enolate and the neutral aldehyde are present at the same time.[2] This leads to a statistical mixture of all four possible aldol products, resulting in a low yield of the desired compound and a difficult purification process.[1][7]
Q5: Are there alternatives to using LDA for controlling the reaction?
A5: While LDA is the most common method for a directed aldol reaction, other strategies exist for controlling selectivity in aldol reactions. One approach involves using silyl enol ethers as stable enolate equivalents in a process known as the Mukaiyama aldol reaction.[3] Another strategy, though not applicable here, is to use one carbonyl partner that cannot form an enolate (i.e., it has no α-hydrogens), such as benzaldehyde or formaldehyde.[7][8] Additionally, specialized catalysts, such as enzyme-like polymers with proline, have been developed to suppress self-aldol reactions in aqueous environments.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | Inefficient Enolate Formation: The base used was not strong enough to quantitatively form the enolate, or the reaction temperature was too high. | Switch to a strong, non-nucleophilic base like LDA. Ensure the enolate formation is performed at a low temperature, such as -78 °C (dry ice/acetone bath), to prevent side reactions.[1][5] |
| Competitive Self-Condensation: Both aldehydes are reacting with themselves, leading to a mixture of products. | Implement a directed aldol protocol. Pre-form the enolate of one aldehyde (e.g., isobutyraldehyde) with LDA before slowly adding the second aldehyde (3-methylbutanal) at low temperature.[10] | |
| Degradation of Reactants or Products: Aldehydes can be prone to polymerization or other side reactions under harsh conditions. | Use freshly distilled aldehydes. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. Ensure all glassware is dry. | |
| Complex Product Mixture / Difficult Purification | Lack of Selectivity: Use of a weaker base (e.g., NaOH, KOH) that allows for equilibrium between all possible reactants and enolates. | The most effective solution is to use a directed aldol approach with LDA to force the reaction down a single pathway.[11] |
| Simultaneous Reactions: The reaction conditions are promoting both cross-aldol and self-aldol pathways. | Add the electrophilic aldehyde (the one not treated with LDA) slowly and at a low temperature to the pre-formed enolate. This keeps the concentration of the electrophile low and favors the cross-reaction.[2] | |
| Formation of α,β-Unsaturated Byproduct | Spontaneous Dehydration: The intermediate β-hydroxy aldol is unstable under the reaction or work-up conditions and eliminates water. | Quench the reaction at low temperature using a mild acid source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the reaction mixture gently.[5] Avoid excessive heat during work-up and purification. |
Experimental Protocols
Protocol: Directed Aldol Reaction for the Synthesis of 3-hydroxy-2,5-dimethylhexanal
This protocol is a representative procedure based on established methods for directed aldol reactions.[1][5] Researchers should optimize conditions for their specific setup.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Isobutyraldehyde (freshly distilled)
-
3-Methylbutanal (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation:
-
In a flame-dried, three-neck flask under an inert argon atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise.
-
Stir the solution at 0 °C for 30 minutes to form the LDA solution.
-
-
Enolate Formation:
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of isobutyraldehyde (1.0 equivalent) in anhydrous THF.
-
Add the isobutyraldehyde solution dropwise to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure the complete formation of the lithium enolate.
-
-
Aldol Addition:
-
Add freshly distilled 3-methylbutanal (1.0 equivalent) dropwise to the enolate solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 3-hydroxy-2,5-dimethylhexanal.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
-
Visualizations
Reaction Pathway Challenges
The following diagram illustrates the potential reaction pathways in a non-directed cross-aldol reaction between Isobutyraldehyde (A) and 3-Methylbutanal (B), leading to a complex mixture of four products.
References
- 1. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: 2,5-Dimethylhexanal Stability and Degradation
Welcome to the Technical Support Center for 2,5-Dimethylhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation pathways, and experimental analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: this compound, like other aliphatic aldehydes, is susceptible to degradation through several mechanisms. The primary factors affecting its stability are:
-
Oxidation: Exposure to air (oxygen) can lead to autoxidation, forming peroxy species that can subsequently convert to the corresponding carboxylic acid, 2,5-dimethylhexanoic acid. This process can be accelerated by the presence of metal ions.
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to the formation of various breakdown products through complex reaction pathways.
-
Light: As a branched-chain aldehyde, this compound may be susceptible to photodegradation, which can involve radical-initiated reactions.
-
pH: While generally more stable at neutral pH, strongly acidic or basic conditions can potentially catalyze degradation pathways, although aldehydes are typically less susceptible to hydrolysis than esters.
Q2: What are the expected degradation products of this compound?
A2: Based on the chemical structure and known reactivity of aldehydes, the following degradation products can be anticipated under forced degradation conditions:
-
Oxidative Degradation: The primary product is 2,5-dimethylhexanoic acid.
-
Thermal Degradation: A complex mixture of smaller volatile compounds can be formed through various radical and molecular rearrangement reactions.
-
Photodegradation: Similar to thermal degradation, photolytic stress can lead to a range of smaller aldehydes, ketones, and hydrocarbons.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to:
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Keep in a cool, dark place to protect from heat and light.
-
Avoid contact with strong oxidizing agents and reactive metals.
Troubleshooting Guides
Gas Chromatography (GC) Analysis Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Active sites in the GC system (liner, column) interacting with the aldehyde. | 1. Use a deactivated liner and ensure the column is properly conditioned.2. Trim the front end of the column (10-15 cm) to remove active sites.3. Consider derivatization of the aldehyde to a less polar compound. |
| Peak Splitting | 1. Improper injection technique or solvent mismatch.2. Column overloading.3. Sample degradation in the hot injector. | 1. Ensure the sample is dissolved in a solvent compatible with the stationary phase.2. Reduce the injection volume or dilute the sample.3. Optimize the injector temperature to prevent on-column degradation. |
| Poor Reproducibility | 1. Sample instability in the autosampler vials.2. Inconsistent injection volumes.3. Leaks in the GC system. | 1. Prepare fresh samples and limit their time in the autosampler.2. Check the syringe for proper function and ensure no air bubbles are present.3. Perform a leak check of the GC system. |
Sample Preparation and Stability Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Response | Degradation of this compound during sample preparation or storage. | 1. Prepare samples fresh before analysis.2. If storage is necessary, store samples at low temperatures (-20°C or below) under an inert atmosphere.3. Minimize exposure of the sample to air and light. |
| Appearance of Unexpected Peaks | Contamination or degradation of the sample or solvent. | 1. Analyze a solvent blank to check for impurities.2. Use high-purity solvents.3. Confirm the identity of unexpected peaks by mass spectrometry (MS) to determine if they are degradation products. |
Data Presentation
Table 1: Predicted Stability of this compound under Forced Degradation Conditions (Hypothetical Data)
| Condition | Time | % Degradation | Major Degradation Product(s) |
| Acidic (0.1 M HCl, 60°C) | 24 h | < 5% | - |
| Basic (0.1 M NaOH, 60°C) | 24 h | 5 - 10% | 2,5-Dimethylhexanoic acid |
| Oxidative (3% H₂O₂, RT) | 24 h | 15 - 25% | 2,5-Dimethylhexanoic acid |
| Thermal (80°C) | 48 h | 10 - 20% | Various smaller volatiles |
| Photolytic (ICH Q1B) | 24 h | 5 - 15% | Various smaller volatiles |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Water (HPLC grade)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sealed quartz vial of the stock solution to light conditions as specified in ICH guideline Q1B.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples with methanol to an appropriate concentration for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
Objective: To separate and identify this compound and its degradation products.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Injection Volume: 1 µL (split mode, 50:1)
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-400
Visualizations
Caption: Predicted degradation pathways of this compound.
Technical Support Center: Purification of Synthetic 2,5-Dimethylhexanal by Flash Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying synthetic 2,5-Dimethylhexanal using flash chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your laboratory work.
Troubleshooting Guide
This section addresses common issues that may arise during the flash chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | Incorrect solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for this compound for the best separation. A good starting point is a mixture of hexane and ethyl acetate.[1][2][3] |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[4][5] | |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. Tapping the column gently during packing can help settle the silica gel evenly.[6][7] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[1][2] |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase.[1][2] |
| The compound may have decomposed on the column. | Aldehydes can be sensitive to acidic silica gel.[3] Consider neutralizing the silica gel with triethylamine (0.1-1% in the eluent) or using a different stationary phase like alumina.[1][3] | |
| Streaking or Tailing of Spots on TLC/Fractions | Sample is too concentrated when loaded. | Dilute the sample in a minimal amount of a non-polar solvent before loading.[1] |
| Decomposition of the aldehyde on the silica gel. | As mentioned above, consider neutralizing the silica gel or using alumina.[3] | |
| Low Recovery of this compound | Volatility of the compound. | This compound is a relatively volatile aldehyde. Care should be taken during solvent removal (rotary evaporation) to avoid product loss. Use a lower bath temperature and monitor the evaporation process closely. |
| Irreversible adsorption or decomposition on the column. | If you suspect decomposition, try the mitigation strategies for acid-sensitive compounds.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A good starting point for the purification of aliphatic aldehydes like this compound is a non-polar solvent system, typically a mixture of hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether.[2][8] It is highly recommended to first determine the optimal solvent ratio using TLC to achieve an Rf value of approximately 0.2-0.3 for the desired compound.[1]
Q2: My this compound seems to be degrading on the silica gel column. What can I do?
Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] To mitigate this, you can try deactivating the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine (e.g., 0.1-1%). Alternatively, using a different stationary phase, such as neutral alumina, can be effective.[3]
Q3: How much crude this compound can I load onto my column?
The amount of sample you can effectively purify depends on the column size and the difficulty of the separation. A general rule of thumb is to use a sample-to-silica gel ratio of 1:20 to 1:100 by weight.[4][5] For a difficult separation, a higher ratio of silica to the sample is recommended.
Q4: Should I use the wet or dry loading method for my sample?
Both wet and dry loading methods can be used.
-
Wet loading: The sample is dissolved in a minimal amount of the mobile phase or a non-polar solvent and carefully added to the top of the column.[9] This is often suitable for liquid samples like this compound.
-
Dry loading: The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is added to the top of the column.[9][10] This method is particularly useful if the sample is not very soluble in the starting eluent.
Q5: How can I visualize this compound on a TLC plate since it is not UV active?
Since this compound lacks a UV chromophore, it will not be visible under a UV lamp. You will need to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the aldehyde group, appearing as a yellow or light brown spot on a purple background.[11]
Experimental Protocol: Flash Chromatography of this compound
This protocol provides a general procedure for the purification of this compound. The specific parameters may need to be optimized for your particular crude sample.
Materials:
-
Crude synthetic this compound
-
Silica gel (230-400 mesh for flash chromatography)[7]
-
Hexanes (or petroleum ether)
-
Ethyl acetate (or diethyl ether)
-
Triethylamine (optional)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Pressurized air or nitrogen source
-
Collection tubes/flasks
-
TLC plates, developing chamber, and potassium permanganate stain
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 99:1, 98:2, 95:5).
-
Visualize the plate using a potassium permanganate stain.
-
Select the solvent system that gives your product an Rf value of approximately 0.2-0.3 and provides good separation from impurities.[1]
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (about 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
Add a protective layer of sand (about 1-2 cm) on top of the packed silica gel.[1][7]
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of the eluent or a non-polar solvent like hexane (e.g., 1-2 mL).
-
Carefully add the sample solution to the top of the column using a pipette, allowing it to adsorb onto the sand layer.
-
Rinse the sample flask with a small amount of eluent and add it to the column.
-
Drain the solvent until the sample is fully adsorbed into the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (a solvent drop rate of about 2 inches per minute is a good starting point).[1]
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by spotting fractions onto TLC plates and visualizing with a potassium permanganate stain.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator. Be cautious with the bath temperature (e.g., 30°C or lower) to prevent the loss of the volatile product.[11]
-
Confirm the purity of the final product using analytical techniques such as GC-MS or NMR.
-
Data Presentation
Table 1: Recommended Flash Chromatography Parameters for this compound Purification
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography.[7] |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate or Hexane:Diethyl Ether | Start with a low polarity mixture (e.g., 99:1) and increase polarity if needed. |
| Sample Load | 1:20 to 1:100 (sample:silica gel by weight) | Adjust based on the purity of the crude material.[4][5] |
| TLC Rf of Product | 0.2 - 0.3 | Optimal for good separation.[1] |
| Flow Rate | ~2 inches/minute solvent drop | Can be adjusted for optimal separation.[1] |
| TLC Visualization | Potassium Permanganate Stain | Necessary as the compound is not UV active.[11] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for flash chromatography purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. krishgenbiosystems.com [krishgenbiosystems.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. orgsyn.org [orgsyn.org]
identifying common impurities in commercial 2,5-Dimethylhexanal
This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and addressing common impurities in commercial 2,5-Dimethylhexanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
Commercial this compound may contain several process-related impurities. The most common impurities arise from the synthetic route used for its production. A frequent synthesis involves the hydrogenation of 2,5-dimethylhex-4-en-1-al.[1] Consequently, the primary impurities are often unreacted starting materials, byproducts of the reaction, and residual solvents.
Potential impurities include:
-
2,5-Dimethylhex-4-en-1-al: Unreacted starting material from the hydrogenation process.[1]
-
2,5-Dimethylhexanol: Over-reduction of the aldehyde during hydrogenation can lead to the formation of the corresponding alcohol.
-
Structural Isomers: If synthesized via hydroformylation of an isoheptene, other C8 aldehyde isomers may be present.
-
Residual Solvents: Ethanol and dichloromethane are commonly used in the purification process and may be present in trace amounts.[1]
-
Catalyst Residues: Trace amounts of palladium from the hydrogenation catalyst may be present.
Q2: How can I identify the impurities in my this compound sample?
The most effective method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the sample and provides mass spectra that can be used to identify each compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for structural elucidation of the main component and any significant impurities.
Q3: What is the expected purity of commercial this compound?
The purity of commercial this compound can vary between suppliers and grades. It is typically offered in purities ranging from 95% to >99%. For applications in drug development and other sensitive research areas, it is crucial to use a high-purity grade and to independently verify the purity before use.
Q4: Can impurities in this compound affect my experimental results?
Yes, impurities can significantly impact experimental outcomes. For instance, the presence of the unsaturated aldehyde 2,5-dimethylhex-4-en-1-al could lead to unintended side reactions in processes sensitive to alkenes. The corresponding alcohol, 2,5-dimethylhexanol, may alter the polarity of the reaction medium or participate in esterification reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected side-products in my reaction | Presence of unreacted starting materials or byproducts in the this compound reagent. | Analyze the starting material using GC-MS to identify and quantify impurities. Consider purifying the this compound by distillation before use. |
| Inconsistent reaction yields or kinetics | Variable purity of this compound between batches. | Qualify each new batch of this compound by GC-MS to ensure consistent purity. |
| Presence of a peak corresponding to an alcohol in my analysis | The commercial this compound may contain 2,5-dimethylhexanol as an impurity from over-reduction during synthesis. | If the alcohol interferes with your experiment, consider a purification step such as fractional distillation to separate the aldehyde from the alcohol. |
| Broad solvent peak in NMR spectrum | Residual solvents (e.g., ethanol, dichloromethane) from the manufacturing process.[1] | Solvents can typically be removed by placing the sample under high vacuum. However, be mindful of the volatility of this compound. |
Data Presentation: Common Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Analytical Signature (GC-MS) |
| This compound | CC(C)CCC(C)C=O | C₈H₁₆O | 128.21 | 153-155 | Main peak with characteristic fragmentation pattern. |
| 2,5-Dimethylhex-4-en-1-al | CC(C)=CC(C)C=O | C₈H₁₄O | 126.20 | ~160-165 | Peak eluting close to the main product, with a mass spectrum indicating unsaturation. |
| 2,5-Dimethylhexanol | CC(C)CCC(C)CO | C₈H₁₈O | 130.23 | 175-177 | Later eluting peak with a mass spectrum characteristic of an alcohol. |
| Ethanol | CH₃CH₂OH | C₂H₆O | 46.07 | 78.37 | Early eluting peak. |
| Dichloromethane | CH₂Cl₂ | CH₂Cl₂ | 84.93 | 39.6 | Early eluting peak. |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a high-purity solvent such as hexane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning from m/z 35 to 350.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the main peak corresponding to this compound. Analyze any other peaks by comparing their retention times and mass spectra with reference standards or spectral libraries to identify impurities. Quantify the impurities based on their peak areas relative to the total peak area.
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound purity.
Caption: Origin of common impurities in this compound synthesis.
References
Technical Support Center: Troubleshooting Peak Tailing of Aldehydes in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing aldehydes by gas chromatography (GC).
Troubleshooting Guide
Peak tailing in gas chromatography can significantly compromise the accuracy and precision of analytical results. This guide provides a systematic approach to diagnosing and resolving the root causes of peak tailing for aldehydes.
Initial Assessment: What do your peaks look like?
The first step in troubleshooting is to determine the extent of the peak tailing.[1] Observe your chromatogram to identify if all peaks are tailing or if the issue is specific to aldehydes and other polar compounds.
-
If all peaks are tailing: This typically points to a physical or mechanical issue within the GC system, disrupting the flow path.[1]
-
If only aldehyde and other polar analyte peaks are tailing: This suggests a chemical interaction between the analytes and active sites within the system.
The following flowchart illustrates a systematic approach to troubleshooting peak tailing:
References
optimization of hydroformylation conditions to produce 2,5-Dimethylhexanal precursors
Welcome to the Technical Support Center for the Optimization of Hydroformylation Conditions to Produce 2,5-Dimethylhexanal Precursors. This resource is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the hydroformylation of 2,5-dimethylhexene isomers to produce this compound?
A1: The primary challenges stem from the substrate's structure. 2,5-dimethylhexene isomers are internal and/or sterically hindered alkenes.[1] This leads to several difficulties:
-
Low Reactivity: Steric hindrance around the double bond can slow down the coordination of the alkene to the metal catalyst, depressing reaction rates.[2]
-
Regioselectivity Control: Achieving high selectivity for the desired linear aldehyde (this compound) is difficult. The reaction can produce a mixture of branched isomers. For internal olefins, an isomerization-hydroformylation sequence is required to form the terminal aldehyde.[3][4]
-
Side Reactions: Competing side reactions such as alkene isomerization and hydrogenation (of both the starting material and the aldehyde product) can reduce the yield of the desired product.[5][6]
Q2: What type of catalyst system is recommended for this transformation?
A2: Rhodium-based catalysts are generally preferred over cobalt for their high activity and selectivity under milder conditions.[7] For internal and sterically hindered olefins, the choice of ligand is critical. Diphosphine ligands with large natural bite angles (around 120°) are known to favor the formation of linear aldehydes from internal olefins.[8][9] Ligands like BISBI and NAPHOS have shown high regioselectivity in similar systems.[9] Self-assembling phosphine (B1218219) ligands have also demonstrated high regioselectivity at elevated temperatures.[10][11]
Q3: How do reaction parameters like temperature and pressure influence the reaction?
A3: Temperature and pressure are critical parameters for optimization:
-
Temperature: Higher temperatures generally increase the reaction rate but can negatively impact selectivity by favoring isomerization and catalyst degradation.[3][12] For asymmetric hydroformylation, lower temperatures are often required to achieve high enantioselectivity, which can depress reaction rates.[7] An optimal temperature range, typically between 80-140°C, must be determined experimentally.[7][10]
-
Pressure: Syngas (CO/H₂) pressure affects both reaction rate and catalyst stability. Rhodium catalysts are typically active at lower pressures (e.g., 10-40 bar).[13][14] The CO/H₂ ratio is also crucial; higher carbon monoxide partial pressure can sometimes favor the formation of linear aldehydes and suppress catalyst deactivation.[5][12]
Q4: What are the common side reactions and how can they be minimized?
A4: The main side reactions are isomerization and hydrogenation.[5][6]
-
Isomerization: While necessary to convert internal olefins to a terminal one for linear hydroformylation, uncontrolled isomerization can lead to a complex mixture of products.[4][15] Ligand choice and lower temperatures can help control this.
-
Hydrogenation: This reaction converts the alkene to an alkane or the aldehyde product to an alcohol, reducing the final yield.[6][12] It can be minimized by:
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity/Deactivation: Impurities in feedstock (e.g., peroxides), ligand degradation, or formation of inactive rhodium clusters.[5][14] | • Purify the olefin substrate by passing it through an alumina (B75360) column to remove peroxides.[12] • Ensure high-purity syngas. • Use an excess of phosphine ligand to stabilize the active mononuclear rhodium complex.[14] • Monitor ligand integrity using ³¹P NMR.[12] |
| Incorrect Temperature/Pressure: Reaction temperature is too low for sufficient kinetics, or syngas pressure is outside the optimal range.[14] | • Gradually increase the temperature in increments (e.g., 10°C) while monitoring the reaction.[14] • Ensure the reactor is properly pressurized. For rhodium catalysts, a typical range is 10-100 atm.[14] | |
| Poor Gas-Liquid Mass Transfer: Inefficient stirring limits the dissolution of CO and H₂ into the liquid phase. | • Increase the stirring speed to improve gas-liquid mixing.[14] | |
| Poor Regioselectivity (Low n/iso Ratio) | Suboptimal Ligand Choice: The ligand does not sufficiently favor the formation of the terminal alkyl-rhodium intermediate. | • Screen bulky phosphine or diphosphine ligands with large bite angles (~120°), which are known to promote linear aldehyde formation.[8][9] |
| High Temperature: Higher temperatures can reduce the energy difference between transition states leading to linear and branched products.[10] | • Decrease the reaction temperature. Even a small reduction (10-20°C) can significantly improve regioselectivity.[3] | |
| Incorrect CO Partial Pressure: The concentration of CO can influence the regioselectivity-determining step. | • Increase the partial pressure of carbon monoxide. This often favors the formation of the linear product.[12] | |
| Significant Hydrogenation Side Reaction | High H₂ Partial Pressure: An excess of hydrogen in the syngas mixture promotes hydrogenation. | • Adjust the CO:H₂ ratio. Decrease the partial pressure of hydrogen relative to carbon monoxide.[12] |
| High Reaction Temperature: The activation energy for hydrogenation may be lower than for hydroformylation at elevated temperatures. | • Lower the reaction temperature. This can disfavor the hydrogenation pathway.[12] |
Quantitative Data Summary
The hydroformylation of 2,5-dimethylhexene is not widely reported. The following table summarizes conditions for analogous internal and sterically hindered olefins to provide a starting point for optimization.
| Substrate | Catalyst Precursor | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | n:iso Ratio | Yield/Conv. (%) |
| 2-Octene | [Rh(CO)₂(acac)] | Pyrrole-based tetraphosphorus | 100 | 10 (1:1) | >200:1 | >95% Conv. |
| 2-Hexene | [Rh(CO)₂(acac)] | Pyrrole-based tetraphosphorus | 80 | 10 (1:1) | 362:1 | >95% Conv. |
| Internal Octenes | Rhodium complex | Rigid Diphosphane (Bite Angle ~120°) | N/A | N/A | High (unspecified) | High (unspecified) |
| 1-Octene | [Rh(CO)₂(acac)] | Self-assembling phosphine (L6) | 120 | 10 (1:1) | 98:2 | >95% Yield |
| Eugenol (internal C=C) | [Rh(acac)(CO)₂] | NAPHOS (Diphosphine) | N/A | N/A | 49:1 | 98% Selectivity |
Data synthesized from multiple sources for representative substrates.[3][8][9][10]
Experimental Protocols
Protocol: Screening for Optimal Hydroformylation Conditions
This protocol describes a general procedure for screening reaction conditions in a high-pressure autoclave.
1. Materials and Reagents:
-
Substrate: 2,5-dimethylhexene isomer (purified over alumina)
-
Catalyst Precursor: e.g., [Rh(CO)₂(acac)]
-
Ligand: e.g., Xantphos, BISBI, or other bulky phosphine/diphosphine
-
Solvent: Anhydrous toluene (B28343) or other suitable solvent
-
Internal Standard: e.g., Dodecane (for GC analysis)
-
Gases: Syngas (CO/H₂ mixture, e.g., 1:1), Nitrogen (or Argon)
2. Reactor Preparation (Inert Atmosphere):
-
Thoroughly clean and dry a high-pressure autoclave (e.g., 100 mL Parr reactor).
-
Under an inert atmosphere (glovebox), add the catalyst precursor (e.g., 0.01 mol%) and the ligand (e.g., L/Rh ratio of 5:1) to the reactor.
-
Add the desired volume of anhydrous solvent (e.g., 20 mL).
-
Seal the reactor and remove it from the glovebox.
3. Reaction Execution:
-
Place the reactor in its heating mantle on a magnetic stir plate.
-
Purge the reactor several times with the syngas mixture to remove any residual air.
-
Pressurize the reactor to the desired initial pressure (e.g., 10 bar of 1:1 CO/H₂).
-
Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 100°C).
-
Once the temperature has stabilized, inject the substrate and internal standard via a sample loop or injection port.
-
Maintain the pressure and temperature for the desired reaction time (e.g., 4-12 hours), monitoring the pressure for any significant uptake of gas.
4. Product Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the excess pressure.
-
Open the reactor and take an aliquot of the reaction mixture.
-
Analyze the sample by Gas Chromatography (GC) and/or GC-Mass Spectrometry (GC-MS) to determine conversion, yield, and regioselectivity (n/iso ratio) by comparing product peaks to the internal standard.
Visualizations
Caption: Workflow for the optimization of hydroformylation conditions.
References
- 1. Rhodium-catalyzed functionalization of sterically hindered alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed Asymmetric Hydroformylation of Alkenes Using ... - Google Books [books.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Hydroformylation of Internal Olefins to Linear Aldehydes with Novel Rhodium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]
- 10. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]
- 11. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
minimizing self-condensation of propionaldehyde in aldol reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the self-condensation of propionaldehyde (B47417) in aldol (B89426) reactions.
Frequently Asked Questions (FAQs)
Q1: What is propionaldehyde self-condensation and why is it a significant issue?
A1: Propionaldehyde self-condensation is a side reaction where two molecules of propionaldehyde react with each other in an aldol condensation, instead of with the desired reaction partner.[1] This is problematic as it consumes the starting material, reduces the yield of the intended product, and complicates the purification process due to the formation of byproducts like 3-hydroxy-2-methylpentanal (B3192230) and its dehydration product, 2-methyl-2-pentenal (B83557).[2][3]
Q2: What are the fundamental strategies to minimize the self-condensation of propionaldehyde?
A2: The primary strategies to suppress the self-condensation of propionaldehyde revolve around controlling the formation and reaction of its enolate. Key approaches include:
-
Using a non-enolizable aldehyde partner: Coupling propionaldehyde with an aldehyde that lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde) prevents the partner from forming an enolate, thus eliminating one pathway for self-condensation.[1][4]
-
Directed Aldol Reaction: This involves the pre-formation of the propionaldehyde enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The second carbonyl compound is then added, ensuring it acts as the electrophile.[5][6][7]
-
Mukaiyama Aldol Addition: This method utilizes a silyl (B83357) enol ether of propionaldehyde as a stable enolate equivalent, which reacts with the aldehyde partner in the presence of a Lewis acid catalyst.[8][9][10]
-
Slow Addition of Propionaldehyde: In reactions with a non-enolizable partner, slowly adding propionaldehyde to the reaction mixture containing the base and the other aldehyde can keep the concentration of the propionaldehyde enolate low, thereby favoring the cross-aldol reaction.[6]
Q3: Which catalysts are effective in promoting the self-condensation of propionaldehyde, and what are their typical efficiencies?
A3: While the goal is often to minimize self-condensation in mixed aldol reactions, certain catalysts are highly effective for the self-condensation of propionaldehyde. This data can be useful for understanding reaction kinetics and byproduct formation. Strong basic anion-exchange resins and activated hydrotalcites have shown high conversion and selectivity.[2]
Data Presentation: Catalyst Performance in Propionaldehyde Self-Condensation
| Catalyst | Reaction Conditions | Propionaldehyde Conversion (%) | Selectivity to 2-Methyl-2-pentenal (%) | Reference |
| Strong Anion-Exchange Resin | 35 °C, 1 hour, 0.4 g/mL resin | 97 | 95 | [2] |
| Activated Hydrotalcite (Mg/Al = 3.5) | 100 °C, 10 hours | 97 | 99 | [2] |
| Nitrogenous Organic Base/Organic Acid | 10-30 °C, 0.5-6 hours | >95 (Yield) | High (not specified) | [11] |
Troubleshooting Guides
Issue 1: My reaction produces a significant amount of propionaldehyde self-condensation product.
-
Possible Cause: The rate of self-condensation is competitive with or faster than the desired cross-aldol reaction. This is common when both reaction partners can form enolates.[1]
-
Troubleshooting Steps:
-
Assess Reaction Partners: If your experimental design allows, switch to a non-enolizable partner for the cross-aldol reaction.
-
Employ a Directed Aldol Protocol: Pre-form the lithium enolate of propionaldehyde with LDA at -78 °C before adding the second aldehyde.[6] This provides excellent control over the reacting species.
-
Consider a Mukaiyama Aldol Addition: Convert propionaldehyde to its silyl enol ether and perform the reaction with a Lewis acid catalyst.[8][12]
-
Optimize Addition Rate: If using a non-enolizable partner, try adding the propionaldehyde slowly to the reaction mixture.[6]
-
Issue 2: The yield of my desired cross-aldol product is low, even with minimal self-condensation.
-
Possible Cause: The reaction may not be going to completion, or side reactions other than self-condensation are occurring. The initial aldol addition is often a reversible reaction.
-
Troubleshooting Steps:
-
Check Catalyst Activity: Ensure your base or acid catalyst is active and used in the appropriate concentration.
-
Optimize Reaction Temperature: Aldol reactions can be sensitive to temperature. While lower temperatures often reduce side reactions, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC to find the optimal temperature.
-
Drive the Reaction to Completion: If the desired product is the dehydrated aldol condensation product, heating the reaction can help by removing water and shifting the equilibrium.[13]
-
Ensure Proper Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure efficient interaction between reactants and the catalyst.
-
Issue 3: I am having difficulty purifying my desired aldol product from the self-condensation byproducts.
-
Possible Cause: The boiling points or polarities of the desired product and the self-condensation products (3-hydroxy-2-methylpentanal and 2-methyl-2-pentenal) are very similar.
-
Troubleshooting Steps:
-
Fractional Distillation: For larger scale purifications, carefully perform fractional distillation under reduced pressure.[14][15] This can be effective if there is a sufficient difference in boiling points.
-
Column Chromatography: For smaller scales or to achieve very high purity, column chromatography is recommended. A fine-tuning of the eluent system will be necessary to achieve good separation.[16]
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from other components by forming a solid bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.[17]
-
Mandatory Visualizations
Caption: Troubleshooting logic for high propionaldehyde self-condensation.
Caption: Experimental workflows for minimizing self-condensation.
Experimental Protocols
Protocol 1: Directed Aldol Reaction of Propionaldehyde with a Second Aldehyde
This protocol is adapted from general procedures for directed aldol reactions using lithium enolates.[6][7]
Materials:
-
Propionaldehyde
-
Second aldehyde (electrophile)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add propionaldehyde (1.0 equivalent) to the cooled THF.
-
Slowly add a solution of LDA (1.05 equivalents) dropwise to the stirred propionaldehyde solution, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
Add the second aldehyde (1.0 equivalent), either neat or dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or fractional distillation.
Protocol 2: Mukaiyama Aldol Addition of a Propionaldehyde Silyl Enol Ether
This protocol is based on general procedures for the Mukaiyama aldol addition.[8][10]
Materials:
-
(Z)- or (E)-1-(trimethylsiloxy)prop-1-ene (silyl enol ether of propionaldehyde)
-
Aldehyde electrophile
-
Lewis acid (e.g., titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolve the aldehyde electrophile (1.0 equivalent) in anhydrous CH₂Cl₂ and cool the solution to -78 °C.
-
Add the Lewis acid (1.1 equivalents) dropwise to the stirred solution at -78 °C.
-
Stir the mixture for 15 minutes.
-
Add the silyl enol ether of propionaldehyde (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
References
- 1. 23.5 Mixed Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pentenal, 2-methyl- [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 11. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Purification [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stabilization of Reactive Aldehydes for Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stabilization of reactive aldehydes in synthetic chemistry.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and reaction of stabilized reactive aldehydes.
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Aldehyde Decomposition | Store the aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8 °C).[1] For long-term storage, consider conversion to a more stable derivative like an acetal. Use freshly distilled or purified aldehydes for reactions. | Minimized decomposition of the starting material, leading to improved yields. |
| Inefficient Protecting Group Strategy | Ensure the chosen protecting group is stable to the reaction conditions. For example, acetals are stable under basic and nucleophilic conditions but are cleaved by acids.[2][3][4][5][6] | The protecting group remains intact throughout the reaction, preventing the aldehyde from undergoing undesired side reactions. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time. For instance, sluggish deprotection of acetals can sometimes be accelerated by gentle heating.[2] | Improved reaction kinetics and higher conversion to the desired product. |
| Side Reactions | In reactions like aldol condensations, side reactions such as self-condensation or the Cannizzaro reaction can consume the aldehyde.[7] Using a non-enolizable aldehyde as one of the reactants in a crossed aldol condensation can improve selectivity.[7] | Increased yield of the desired product by minimizing the formation of byproducts. |
Issue 2: Difficulty in Deprotection of the Aldehyde
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Deprotection Conditions are Too Mild | Increase the concentration of the acid catalyst or switch to a stronger acid for acetal deprotection.[8] For very stable acetals, consider alternative deprotection methods. | Complete and efficient removal of the protecting group to yield the free aldehyde. |
| Acid-Sensitive Functional Groups Elsewhere in the Molecule | Use milder, chemoselective deprotection methods. For example, molecular iodine in acetone can deprotect acetals under neutral conditions, preserving acid-sensitive groups.[2] Cerium(III) triflate in wet nitromethane is another gentle option.[2] | Selective deprotection of the aldehyde without affecting other sensitive parts of the molecule. |
| Incomplete Reaction | Ensure sufficient water is present for hydrolytic deprotections. Using a biphasic system (e.g., THF/H₂O) can be effective.[2] Monitor the reaction by TLC to determine the optimal reaction time. | Drive the deprotection reaction to completion and maximize the yield of the deprotected aldehyde. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store reactive aldehydes in the lab?
A1: Reactive aldehydes should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][6] It is recommended to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1] For particularly unstable aldehydes, storing them as a more stable derivative, like a cyclic acetal, and deprotecting them just before use is a good strategy.
Q2: How do I choose the right protecting group for my aldehyde?
A2: The choice of protecting group depends on the specific reaction conditions you plan to use.
-
Acetals (e.g., 1,3-dioxolanes) are the most common and are stable to bases, nucleophiles, and reducing agents, making them suitable for reactions involving Grignard reagents or metal hydrides.[2][3][4][5][6][9][10] They are, however, sensitive to acidic conditions.[3][6]
-
Thioacetals are more stable to acidic conditions than acetals but require specific methods for deprotection, often involving heavy metal salts like HgCl₂.[9]
Below is a workflow to guide your decision:
Q3: What is in-situ generation of aldehydes and when should I use it?
A3: In-situ generation is a technique where the reactive aldehyde is produced directly in the reaction mixture from a more stable precursor.[11][12][13][14][15] This approach is particularly useful for highly reactive, toxic, or volatile aldehydes, as it keeps their concentration low, minimizing side reactions and handling issues.[14][15] For example, aldehydes can be generated in-situ from corresponding alcohols or carboxylic acids using enzymatic methods.[14]
Q4: My aldehyde is polymerizing upon storage. How can I prevent this?
A4: Polymerization of aldehydes is often catalyzed by acidic or basic impurities and can be accelerated by low temperatures or UV light. To prevent this, ensure the aldehyde is stored in a highly pure form. The addition of stabilizers can also be effective. For instance, adding a small amount of triethanolamine (typically 20-100 ppm) can stabilize aliphatic aldehydes against polymerization and autocondensation for extended periods.[7][11][16][17]
Data Presentation
Table 1: Stability of Common Aldehyde Protecting Groups
| Protecting Group | Structure | Stability to Strong Acids | Stability to Mild Acids | Stability to Strong Bases | Stability to Nucleophiles & Hydrides |
| 1,3-Dioxolane | Cyclic Acetal | Labile | Labile | Stable | Stable |
| 1,3-Dithiolane | Cyclic Thioacetal | Stable | Stable | Stable | Stable |
| Dimethyl Acetal | Acyclic Acetal | Labile | Labile | Stable | Stable |
Data compiled from multiple sources.[18][19]
Table 2: Typical Conditions for Acetal Protection and Deprotection
| Transformation | Reagents | Solvent(s) | Temperature | Typical Time | Typical Yield |
| Protection | Ethylene glycol, TsOH | Toluene | Reflux | 4 h | 93% |
| Protection | Ethylene glycol, Dowex 50WX8 | Benzene | Reflux | 30 h | 90% |
| Deprotection | Pyr·TsOH | Acetone, H₂O | Room Temp. | 24 h | 98% |
| Deprotection | HCl | EtOH, H₂O | Room Temp. | 4 h | 100% |
Data sourced from SynArchive.[8]
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of an Aldehyde with Ethylene Glycol
This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the aldehyde (1.0 eq.), ethylene glycol (1.2 eq.), a catalytic amount of p-toluenesulfonic acid (TsOH, ~0.02 eq.), and a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Reaction: Heat the mixture to reflux. Water will be removed from the reaction mixture as an azeotrope and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude acetal. The product can be further purified by column chromatography if necessary.
Protocol 2: General Procedure for Acetal Deprotection
This protocol describes the acid-catalyzed hydrolysis of an acetal to regenerate the aldehyde.
-
Setup: Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone, THF) and water.
-
Reaction: Add a catalytic amount of an acid (e.g., HCl, H₂SO₄, or TsOH). Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting acetal is consumed. The reaction can be gently heated if it is sluggish.
-
Workup: Neutralize the acid by adding a mild base, such as a saturated aqueous solution of NaHCO₃.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.
Protocol 3: Stabilization of an Aliphatic Aldehyde with Triethanolamine
This protocol is for preventing polymerization and autocondensation of aliphatic C3-C14 aldehydes during storage.
-
Preparation: Obtain the aliphatic aldehyde to be stabilized.
-
Addition of Stabilizer: To the aldehyde, add triethanolamine to a final concentration of 20 to 100 ppm (parts per million) by weight.[7][11][16] For example, to 1 kg of aldehyde, add 20 to 100 mg of triethanolamine.
-
Mixing: Stir the mixture gently to ensure the stabilizer is completely dissolved and evenly distributed.
-
Storage: Store the stabilized aldehyde in a sealed container under an inert atmosphere if possible, in a cool and dark place.
Signaling Pathways and Logical Relationships
The high reactivity of aldehydes stems from the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. Stabilization techniques aim to mitigate this reactivity, either temporarily (protection) or by preventing degradation (additives).
References
- 1. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. GB2042536A - Stabilisation of aldehydes - Google Patents [patents.google.com]
- 8. synarchive.com [synarchive.com]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CA1119196A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. PL191902B1 - Method of stabilising aldehydes - Google Patents [patents.google.com]
- 14. reposiTUm: In situ Generation of Aldehydes for Subsequent Biocatalytic Cascade Reactions in Whole Cells [repositum.tuwien.at]
- 15. In Situ Acetaldehyde Synthesis for Carboligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 17. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
Decoding 2,5-Dimethylhexanal: A Mass Spectral Fragmentation Guide for Researchers
Predicted Mass Spectral Fragmentation of 2,5-Dimethylhexanal
The electron ionization (EI) mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways common to aliphatic aldehydes, including alpha-cleavage, inductive cleavage, and McLafferty rearrangement. The molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight. However, for aliphatic aldehydes, this peak may be of low intensity.
The primary fragmentation of this compound is expected to be driven by the stability of the resulting carbocations and radical species.
Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. Loss of a hydrogen radical (H•) from the aldehyde group would result in an [M-1]+ ion at m/z 127. Alternatively, cleavage of the C1-C2 bond can lead to the loss of the entire alkyl chain, but this is less common for the larger fragment. More significantly, cleavage of the C2-C3 bond can result in the formation of a resonance-stabilized acylium ion.
Inductive Cleavage: This pathway involves fragmentation initiated by the electron-withdrawing nature of the carbonyl group, leading to the formation of an alkyl cation.
McLafferty Rearrangement: As this compound possesses a gamma-hydrogen, it is expected to undergo a McLafferty rearrangement. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, resulting in the elimination of a neutral alkene molecule and the formation of a radical cation.
Comparative Analysis of Aldehyde Isomers
To aid in the specific identification of this compound, a comparison of its predicted mass spectral data with the experimental data of its isomers is crucial. The following table summarizes the key fragment ions for n-octanal, 2,2-dimethylhexanal, and 3,3-dimethylhexanal, obtained from the NIST Mass Spectral Database.
| m/z | Predicted Relative Abundance for this compound | n-Octanal (NIST) | 2,2-Dimethylhexanal (NIST) | 3,3-Dimethylhexanal (NIST) | Predicted Fragment Identity for this compound |
| 128 | Low | Low | Low | Low | [M]+• (Molecular Ion) |
| 113 | Moderate | Low | Moderate | Low | [M-CH3]+ |
| 85 | Moderate | Moderate | High | High | [M-C3H7]+ (Loss of isopropyl group) |
| 84 | High | High | Moderate | High | McLafferty Rearrangement Product |
| 71 | Moderate | Moderate | Moderate | Moderate | [C5H11]+ |
| 57 | High | High | High | High | [C4H9]+ (t-butyl cation) |
| 43 | High | High | High | High | [C3H7]+ (isopropyl cation) |
| 41 | Moderate | High | Moderate | Moderate | [C3H5]+ (allyl cation) |
| 29 | Low | High | Low | Low | [CHO]+ |
Experimental Protocol for Mass Spectral Analysis
This section outlines a general procedure for acquiring an electron ionization mass spectrum of a volatile aldehyde like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
-
Prepare a dilute solution of the aldehyde (e.g., 100 ppm) in a volatile, high-purity solvent such as dichloromethane or hexane.
2. GC-MS Instrumentation:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is suitable.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 25-200.
-
Solvent Delay: A suitable delay (e.g., 2-3 minutes) should be set to prevent the solvent peak from entering the mass spectrometer.
-
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the analyte as it elutes from the GC column.
-
Process the data to obtain a background-subtracted mass spectrum.
-
Identify the molecular ion and major fragment ions. Compare the obtained spectrum with library spectra and the predicted fragmentation pattern.
Visualizing Fragmentation Pathways
The following diagram, generated using the DOT language, illustrates the predicted logical workflow for the mass spectral fragmentation of this compound.
Caption: Predicted fragmentation of this compound.
By understanding these distinct fragmentation patterns and utilizing comparative data from its isomers, researchers can confidently identify this compound in complex mixtures, contributing to advancements in various scientific and industrial applications.
A Comparative Guide to 1H and 13C NMR Spectral Data for the Structural Confirmation of 2,5-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dimethylhexanal against structurally related aldehydes, hexanal and 2-methylhexanal. The confirmation of a chemical structure through spectroscopic methods is a cornerstone of chemical research and drug development, ensuring the identity and purity of a synthesized compound. This document presents predicted NMR data for this compound alongside experimental data for its analogs to facilitate structural elucidation.
Comparative NMR Data Analysis
The structural differences between this compound, hexanal, and 2-methylhexanal are clearly reflected in their respective ¹H and ¹³C NMR spectra. The presence of methyl groups at the C2 and C5 positions in this compound introduces characteristic splitting patterns and chemical shifts that are absent in the simpler hexanal and differ from the singly branched 2-methylhexanal.
Below is a summary of the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compounds.
¹H NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Hexanal (Experimental) | 2-Methylhexanal (Experimental) |
| -CHO | ~9.6 ppm (t) | ~9.77 ppm (t) | ~9.6 ppm (d) |
| α-CH | ~2.3 ppm (m) | ~2.42 ppm (dt) | ~2.3 ppm (m) |
| β-CH₂ | ~1.2-1.4 ppm (m) | ~1.63 ppm (p) | ~1.3-1.5 ppm (m) |
| γ-CH₂ | ~1.1-1.3 ppm (m) | ~1.34 ppm (m) | ~1.3 ppm (m) |
| δ-CH₂ / δ-CH | ~1.5 ppm (m) | ~1.34 ppm (m) | ~0.9 ppm (t) |
| Terminal CH₃ | ~0.9 ppm (d) | ~0.91 ppm (t) | ~1.1 ppm (d) |
| C5-CH | ~1.5 ppm (m) | - | - |
| C5-CH₃ | ~0.9 ppm (d) | - | - |
Note: Predicted data for this compound was generated using online NMR prediction tools. Experimental data for hexanal and 2-methylhexanal are referenced from publicly available spectral databases.
¹³C NMR Spectral Data Comparison
| Assignment | This compound (Predicted) | Hexanal (Experimental) | 2-Methylhexanal (Experimental) |
| C1 (-CHO) | ~205 ppm | ~202.5 ppm | ~205 ppm |
| C2 | ~49 ppm | ~43.9 ppm | ~46 ppm |
| C3 | ~34 ppm | ~24.0 ppm | ~32 ppm |
| C4 | ~39 ppm | ~31.5 ppm | ~27 ppm |
| C5 | ~28 ppm | ~22.5 ppm | ~22 ppm |
| C6 | ~22.5 ppm | ~13.9 ppm | ~14 ppm |
| C2-CH₃ | ~16 ppm | - | ~16 ppm |
| C5-CH₃ | ~22.5 ppm | - | - |
Note: Predicted data for this compound was generated using online NMR prediction tools. Experimental data for hexanal and 2-methylhexanal are referenced from publicly available spectral databases.
Experimental Protocols for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra for liquid aldehyde samples.
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Pulse Angle: 30 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or higher, depending on the sample concentration.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons.
Workflow for Structure Confirmation
The logical process for confirming the structure of a synthesized molecule like this compound using NMR spectroscopy is outlined in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
A Comparative Analysis of 2,5-Dimethylhexanal and Other Branched-Chain Aldehydes: A Guide for Researchers and Drug Development Professionals
In the landscape of chemical compounds utilized in research and development, branched-chain aldehydes represent a significant class of molecules with diverse applications, particularly in the fields of flavor, fragrance, and as intermediates in pharmaceutical synthesis. This guide provides a comparative analysis of 2,5-Dimethylhexanal against other relevant branched-chain and straight-chain aldehydes, offering insights into their physicochemical properties, sensory profiles, and biological implications. The information presented herein is supported by experimental data and established analytical protocols to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties: A Comparative Overview
The molecular structure, particularly the nature and position of branching, significantly influences the physicochemical properties of aldehydes. These properties, in turn, dictate their behavior in various systems, from biological interactions to performance in chemical reactions. A comparison of key physicochemical properties of this compound and other selected C8 aldehydes is summarized below.
| Property | This compound | Octanal (n-Octyl aldehyde) | 2-Ethylhexanal | 3,5,5-Trimethylhexanal |
| Molecular Formula | C8H16O[1][2] | C8H16O[3][4] | C8H16O | C9H18O |
| Molecular Weight ( g/mol ) | 128.21[1][2] | 128.21[3] | 128.21 | 142.24 |
| Boiling Point (°C) | Not available | 171[4] | 163.4 | 174-176 |
| Flash Point (°C) | Not available | 51[4] | 52 | 57 |
| Density (g/cm³) | Not available | 0.821[4] | 0.82 | 0.819 |
| Solubility in Water | Low | Slightly soluble[4] | 0.6 g/L | Low |
| LogP (Octanol-Water Partition Coefficient) | 2.5[2] | 2.7[3] | 2.8 | 3.2 |
Note: Data for this compound is limited in publicly available literature. The provided LogP is a computed value. Data for other aldehydes is sourced from PubChem and other chemical supplier databases.
Sensory Profile: The Impact of Branching on Odor
General Sensory Characteristics:
-
Straight-Chain Aldehydes (e.g., Octanal): Typically possess fatty, waxy, and citrus-like odors. At high concentrations, they can be sharp and pungent, but upon dilution, they often reveal more pleasant fruity and green notes.[7]
-
Branched-Chain Aldehydes (e.g., 3-Methylbutanal): Often described as having malty, chocolate-like, and nutty aromas.[5] The position and size of the alkyl branches significantly influence the final perceived scent.
Based on its structure, This compound is anticipated to have a complex odor profile, likely combining some of the fatty and green notes characteristic of aliphatic aldehydes with potentially fruity or nutty undertones introduced by the methyl branching.
Experimental Protocols
A comprehensive comparison of aldehydes necessitates robust and standardized experimental protocols. Below are detailed methodologies for key experiments relevant to the analysis of this compound and its counterparts.
Gas Chromatography-Olfactometry (GC-O) for Sensory Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds.[8][9][10][11][12]
Objective: To identify and characterize the odor-active compounds in a sample containing a mixture of aldehydes.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) and an olfactory detection port (ODP).
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms).
-
Helium as carrier gas.
-
Samples of this compound and other aldehydes for comparison, diluted in an appropriate solvent (e.g., ethanol).
-
A panel of trained sensory assessors.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the individual aldehydes and their mixtures in a suitable solvent.
-
GC-MS-O Analysis:
-
Inject a small volume of the sample into the GC.
-
The effluent from the GC column is split between the MS detector and the ODP.
-
A trained assessor sniffs the effluent at the ODP and records the retention time, odor descriptor, and intensity of each perceived odor.
-
Simultaneously, the MS detector records the mass spectrum of the eluting compounds.
-
-
Data Analysis: Correlate the sensory data (retention time and odor descriptor) with the mass spectral data to identify the compounds responsible for specific odors.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the concentration of individual aldehydes in a mixture.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Appropriate capillary column.
-
Helium as carrier gas.
-
Certified reference standards of each aldehyde.
-
Internal standard (e.g., an isotopically labeled aldehyde or a compound with similar properties not present in the sample).
Procedure:
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of each aldehyde and a constant concentration of the internal standard. Analyze these standards by GC-MS to create a calibration curve for each aldehyde.
-
Sample Preparation: Add a known amount of the internal standard to the sample containing the unknown concentrations of aldehydes.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS.
-
Quantification: Identify the aldehydes based on their retention times and mass spectra. Calculate the concentration of each aldehyde in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
Biological Activity and Signaling Pathways
Aldehydes are reactive molecules that can interact with biological systems, leading to a range of effects from cellular signaling to toxicity. Their reactivity stems from the electrophilic nature of the carbonyl carbon.
Oxidative Stress and Protein Modification
Branched-chain aldehydes, like other aldehydes, can be products of lipid peroxidation and can contribute to oxidative stress.[13][14] They can react with nucleophilic residues on proteins (such as cysteine, histidine, and lysine) to form covalent adducts, a process known as protein carbonylation.[15] This modification can alter protein structure and function, potentially leading to cellular dysfunction.
Aldehyde-Mediated Cellular Signaling
Recent studies have shown that aldehydes can act as signaling molecules, influencing key cellular pathways.
-
NF-κB Signaling: Aldehydes, particularly those derived from lipid peroxidation, can activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16][17] This pathway is a central regulator of inflammation, immunity, and cell survival.[18][19][20] Activation of NF-κB by aldehydes can lead to the transcription of pro-inflammatory genes.
-
YAP Signaling: Formaldehyde has been shown to activate the YAP (Yes-associated protein) signaling pathway.[21][22] The YAP/TAZ pathway is involved in regulating cell proliferation, organ size, and tissue regeneration.[23][24] Aldehyde-induced activation of this pathway could have implications for both normal physiological processes and disease states.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C8H16O | CID 19349187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Octanal | C8H16O | CID 454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octanal - Wikipedia [en.wikipedia.org]
- 5. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 10. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfigueiredo.org [pfigueiredo.org]
- 12. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 13. Reactive carbonyls and oxidative stress: potential for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2,5-Dimethylhexanal as a Volatile Marker for Lipid Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,5-Dimethylhexanal as a potential volatile marker for lipid oxidation against established and commonly utilized markers. The objective is to offer a clear, data-driven perspective on its potential utility in research and development settings.
Introduction to Lipid Oxidation and Volatile Markers
Lipid oxidation is a major cause of quality deterioration in food, pharmaceuticals, and other biological systems, leading to the formation of off-flavors, potentially toxic compounds, and a decrease in nutritional value. The process is a complex chain reaction involving the degradation of fatty acids, particularly polyunsaturated fatty acids (PUFAs). This degradation produces primary oxidation products (hydroperoxides), which are unstable and subsequently break down into a variety of secondary, more stable products, including a range of volatile organic compounds (VOCs). These VOCs, which include aldehydes, ketones, alcohols, and hydrocarbons, are responsible for the characteristic rancid aromas and flavors associated with oxidized products.
Certain volatile compounds can serve as reliable markers to track the extent of lipid oxidation. An ideal volatile marker should be produced consistently during oxidation, be easily and accurately detectable, and its concentration should correlate with the degree of lipid degradation. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive technique for the analysis of these volatile markers.
Established Volatile Markers of Lipid Oxidation
Several aldehydes are well-established and widely used as markers for lipid oxidation due to their direct correlation with the breakdown of major fatty acids.
Hexanal is considered a primary and reliable indicator of lipid oxidation, particularly of linoleic acid, a common omega-6 fatty acid. Its concentration has been shown to increase significantly during the storage of various food products and is often correlated with sensory evaluation of rancidity.
Other significant aldehyde markers include:
-
Pentanal: Often associated with the oxidation of omega-6 fatty acids.
-
Nonanal: A key marker for the oxidation of oleic acid, a common monounsaturated fatty acid.
-
Propanal: Another product of omega-3 fatty acid oxidation.
The table below summarizes key information for these established markers.
| Volatile Marker | Precursor Fatty Acid(s) | Key Characteristics |
| Hexanal | Linoleic Acid (ω-6) | Primary and reliable indicator, strong correlation with sensory off-flavors. |
| Pentanal | Linoleic Acid (ω-6), Arachidonic Acid (ω-6) | Commonly found alongside hexanal, indicative of PUFA oxidation. |
| Nonanal | Oleic Acid (ω-9) | Marker for monounsaturated fatty acid oxidation. |
| Propanal | Linolenic Acid (ω-3) | Indicator of omega-3 fatty acid oxidation. |
This compound: A Potential but Unvalidated Marker
This compound is a branched-chain aldehyde. While the formation of various aldehydes from lipid oxidation is well-documented, there is currently a significant lack of scientific literature specifically validating this compound as a marker for this process. Searches of scientific databases do not yield studies that have identified or quantified this compound as a significant product of lipid oxidation in food or biological systems.
Its chemical properties are available through databases like PubChem, but its origin and relevance in the context of lipid degradation are not established. Branched-chain aldehydes can be formed through lipid oxidation, but the specific pathways leading to this compound are not described in the current literature.
Comparison:
| Feature | Established Markers (e.g., Hexanal) | This compound |
| Validation in Literature | Extensively validated in numerous studies across various matrices. | Not validated as a lipid oxidation marker in published literature. |
| Known Formation Pathway | Well-understood formation from the breakdown of specific fatty acid hydroperoxides. | Formation pathway from lipid oxidation is not documented. |
| Quantitative Data | Abundant quantitative data available, correlating concentration with oxidation levels. | No quantitative data available in the context of lipid oxidation. |
| Analytical Methods | Standardized GC-MS and other analytical methods are well-established for quantification. | General analytical methods for aldehydes are applicable, but no specific methods for its use as an oxidation marker exist. |
Experimental Protocols
The following is a general protocol for the analysis of volatile compounds from a lipid-containing matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This method is applicable for the detection of both established markers and for exploratory analysis of potential markers like this compound.
Objective: To extract and identify volatile compounds resulting from lipid oxidation.
Materials:
-
Sample containing lipids (e.g., oil, food product)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Internal standard (e.g., cyclohexanone)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation:
-
Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Add a saturated solution of NaCl to inhibit enzymatic activity and enhance the release of volatiles.
-
Add a known amount of an internal standard for semi-quantification.
-
Immediately seal the vial with the septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or the GC autosampler's incubator set to a specific temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
-
GC-MS Analysis:
-
After extraction, immediately desorb the volatiles from the SPME fiber in the heated injection port of the GC.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min (hold for 5 min).
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-400
-
Source Temperature: 230°C
-
-
-
Data Analysis:
-
Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).
-
Confirm the identity of key compounds using authentic standards.
-
Quantify or semi-quantify the compounds by comparing their peak areas to the peak area of the internal standard.
-
Visualizing Lipid Oxidation Pathways
The following diagram illustrates the general process of lipid oxidation, leading to the formation of volatile secondary products.
Caption: General pathway of lipid autoxidation.
Conclusion
While this compound is an aldehyde that could theoretically be formed during lipid degradation, there is currently no scientific evidence to validate it as a reliable marker for lipid oxidation. In contrast, compounds like hexanal, pentanal, and nonanal are well-established markers with extensive supporting data and clearly defined origins from the breakdown of major fatty acids.
For researchers and professionals in drug development and other scientific fields, relying on established markers such as hexanal provides a more robust and scientifically defensible approach to assessing lipid oxidation. Future research may identify and validate new markers, including branched-chain aldehydes like this compound, but until such data is available, their use as primary indicators is not recommended. The provided experimental protocol offers a sound basis for the analysis of established volatile markers and could be used in exploratory studies to investigate the presence of novel compounds like this compound.
Sensory Thresholds: A Comparative Analysis of Hexanal and 2,5-Dimethylhexanal
For researchers and professionals in the fields of sensory science, flavor chemistry, and drug development, understanding the sensory thresholds of volatile organic compounds is paramount. This guide provides a comparative overview of the sensory thresholds of hexanal and its branched-chain isomer, 2,5-Dimethylhexanal. While extensive data is available for hexanal, a common straight-chain aldehyde, information regarding the sensory properties of this compound is not readily found in publicly available scientific literature.
Quantitative Sensory Threshold Data
The sensory threshold of a compound is the minimum concentration at which it can be detected by the human senses. For aldehydes like hexanal, this is typically determined through olfactometry, where panelists are exposed to controlled concentrations of the odorant. The following table summarizes the reported sensory thresholds for hexanal in various media.
| Compound | Sensory Threshold | Medium | Method |
| Hexanal | 4.5 ppb | Water | Odor Detection |
| 25 ppb | Air | Odor Threshold | |
| 97 ppb | Air | Odor Threshold (Median) | |
| 281 ppb | Air | Sensory Irritation Threshold | |
| 390 ppb | Air | Lateralization Threshold (Median) | |
| This compound | Not Available | - | - |
Note: ppb = parts per billion.
Experimental Protocols for Sensory Threshold Determination of Hexanal
The sensory thresholds for hexanal have been determined using various established methodologies. A common approach involves the use of an olfactometer to present controlled concentrations of the aldehyde to a panel of trained or untrained subjects.
One detailed method is the ascending concentration series method , a type of staircase method. In this protocol, participants are presented with a series of increasing concentrations of the odorant, interspersed with blanks (odor-free air or water). The threshold is typically defined as the concentration at which the participant correctly identifies the odorant a certain percentage of the time (e.g., 50% or 75% of the time).
Another method mentioned in the literature is the triangle test . In this setup, panelists are presented with three samples, two of which are identical (blanks) and one contains the odorant. The participant's task is to identify the different sample. The concentration at which a statistically significant number of panelists can correctly identify the odd sample is considered the detection threshold.
For determining the sensory irritation threshold , a similar setup with an olfactometer is used, but panelists are asked to report any sensations of stinging, burning, or irritation in the nose or throat. The lateralization threshold, which is the concentration at which the subject can determine which nostril is being stimulated, is used to assess trigeminal nerve stimulation, often associated with irritation.
Experimental Workflow for Sensory Threshold Determination
The following diagram illustrates a generalized workflow for determining the sensory threshold of a volatile compound using olfactometry.
Caption: Generalized workflow for determining a sensory threshold.
Unambiguous Structure Confirmation of 2,5-Dimethylhexanal: A 2D NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Challenge: Differentiating Isomeric Structures
The unequivocal identification of 2,5-Dimethylhexanal is crucial in various fields, including fragrance, food chemistry, and metabolomics, where isomers can exhibit vastly different properties. Traditional analytical methods may not always provide the necessary detail to distinguish between closely related structures.
2D NMR Spectroscopy: A Definitive Approach
Two-dimensional NMR spectroscopy stands as a powerful tool for elucidating the precise connectivity of atoms within a molecule. By spreading spectral information across two frequency axes, 2D NMR resolves overlapping signals that can obscure interpretation in one-dimensional (1D) spectra and reveals through-bond correlations between nuclei.
Key 2D NMR Experiments for Structure Elucidation:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This reveals the H-H connectivity within the molecule's carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, providing a clear map of C-H single-bond connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the molecular framework, especially around quaternary carbons and heteroatoms.
Theoretical 2D NMR Analysis of this compound
Based on the known structure of this compound, we can predict the key correlations that would be observed in its 2D NMR spectra. The following tables summarize the expected chemical shifts and the crucial 2D NMR correlations that would unambiguously confirm its structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CHO | ~9.6 | ~205 |
| 2 | CH | ~2.3 | ~50 |
| 3 | CH₂ | ~1.4 | ~35 |
| 4 | CH₂ | ~1.2 | ~30 |
| 5 | CH | ~1.6 | ~32 |
| 6, 7 | CH₃ | ~0.9 | ~22 |
| 8 | CH₃ | ~1.0 | ~20 |
Note: These are estimated values based on typical chemical shifts for similar structural environments.
Table 2: Key Predicted 2D NMR Correlations for Unambiguous Confirmation of this compound
| Correlation Type | From Proton(s) | To Proton(s) / Carbon(s) | Structural Information Confirmed |
| COSY | H1 (aldehyde) | H2 | Connectivity of the aldehyde group to the main chain. |
| H2 | H3, H8 | Link between C2, C3, and the C8 methyl group. | |
| H4 | H3, H5 | Connectivity of the central methylene groups. | |
| H5 | H4, H6, H7 | Link between C5 and the isopropyl group. | |
| HSQC | H1 | C1 | Direct attachment of the aldehyde proton to the carbonyl carbon. |
| H2 | C2 | Direct attachment of the methine proton to C2. | |
| H3 | C3 | Direct attachment of the methylene protons to C3. | |
| H4 | C4 | Direct attachment of the methylene protons to C4. | |
| H5 | C5 | Direct attachment of the methine proton to C5. | |
| H6, H7 | C6, C7 | Direct attachment of the isopropyl methyl protons. | |
| H8 | C8 | Direct attachment of the C2-methyl protons. | |
| HMBC | H1 (aldehyde) | C2, C3, C8 | Confirms the position of the aldehyde group relative to the start of the chain and the first methyl branch. |
| H8 (methyl) | C1, C2, C3 | Unambiguously places the methyl group at the C2 position. | |
| H6, H7 (isopropyl) | C4, C5 | Confirms the location of the isopropyl group at the C5 position. |
Experimental Protocols for 2D NMR
A general workflow for the structural elucidation of an unknown compound using 2D NMR is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to assess the sample's purity and to optimize acquisition parameters. Subsequently, acquire a ¹³C NMR spectrum.
-
2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY experiment is performed to establish proton-proton correlations.
-
HSQC: A gradient-selected HSQC experiment is run to determine one-bond proton-carbon correlations.
-
HMBC: A gradient-selected HMBC experiment is acquired to identify long-range (2-3 bond) proton-carbon correlations. The long-range coupling delay can be optimized based on expected J-couplings.
-
-
Data Processing and Analysis: The acquired 2D data is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phasing, and baseline correction. The resulting spectra are then analyzed to identify cross-peaks and establish the molecular structure.
A Comparative Guide to Proline and Imidazolidinone Catalysts in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. The advent of organocatalysis has provided milder and more environmentally benign alternatives to traditional metal-based catalysts for stereoselective aldol reactions. Among the most successful organocatalysts are the simple amino acid L-proline and the imidazolidinone derivatives, often referred to as MacMillan catalysts. This guide provides an objective comparison of the performance of these two catalyst classes, supported by experimental data, to aid researchers in catalyst selection for their specific synthetic needs.
Performance Benchmark: Proline vs. Imidazolidinone Catalysts
The efficacy of a catalyst in an asymmetric aldol reaction is primarily evaluated based on its ability to control stereochemistry, reflected in the diastereomeric ratio (dr) and enantiomeric excess (ee%), as well as its efficiency in terms of reaction time and chemical yield. Below is a comparative summary of quantitative data for the aldol reaction between cyclohexanone and an aromatic aldehyde, a common model system for evaluating catalyst performance.
| Catalyst | Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee% (anti) |
| (S)-Proline | Benzaldehyde | 10 | Methanol/Water | 30 | 78 | 90:10 | 95 |
| (S)-Proline | p-Nitrobenzaldehyde | 20 | Methanol/Water | 19 | 92 | 92:8 | 97 |
| Imidazolidinone | p-Nitrobenzaldehyde | 20 | Brine/HOAc | 24 | 92 | 95:5 | 96 |
Catalytic Cycles and Reaction Mechanisms
Both proline and imidazolidinone catalysts operate through a similar enamine-based catalytic cycle, mimicking the strategy of Class I aldolase enzymes. The catalyst first reacts with a ketone (the aldol donor) to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde (the aldol acceptor) in a stereocontrolled manner. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
Proline Catalytic Cycle
The catalytic cycle of proline involves the formation of an enamine intermediate from the reaction of the secondary amine of proline with the ketone. The carboxylic acid moiety of proline plays a crucial role in activating the aldehyde electrophile through hydrogen bonding and in facilitating the hydrolysis of the resulting iminium ion to regenerate the catalyst.
Caption: Catalytic cycle of (S)-proline in the aldol reaction.
Imidazolidinone Catalytic Cycle
Imidazolidinone catalysts, such as the MacMillan catalysts, also operate via an enamine mechanism. The secondary amine within the imidazolidinone ring forms the enamine with the ketone. The bulky substituents on the catalyst backbone create a specific chiral environment that directs the facial selectivity of the enamine's attack on the aldehyde, leading to high enantioselectivity. In many cases, an acidic co-catalyst is used to promote the formation of the active iminium ion.
Caption: Catalytic cycle of an imidazolidinone catalyst in the aldol reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for comparing catalyst performance. Below are representative procedures for the aldol reaction between cyclohexanone and an aromatic aldehyde catalyzed by (S)-proline and an imidazolidinone catalyst.
(S)-Proline-Catalyzed Aldol Reaction of Cyclohexanone and Benzaldehyde
Materials:
-
(S)-Proline (115 mg, 1.0 mmol, 10 mol%)
-
Cyclohexanone (5.18 mL, 50 mmol)
-
Benzaldehyde (1.02 mL, 10 mmol)
-
Methanol (1.33 mL)
-
Water (0.33 mL)
Procedure:
-
To a round-bottom flask, add (S)-proline, methanol, and water.
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone and continue stirring for another 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde to the cooled mixture.
-
Stir the reaction at 0 °C for 30 hours.
-
Upon completion, the reaction is worked up by quenching with a saturated aqueous solution of NH4Cl and extracting with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Imidazolidinone-Catalyzed Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
Materials:
-
(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (or a similar second-generation MacMillan catalyst) (0.1 mmol, 20 mol%)
-
Cyclohexanone (2.5 mmol)
-
p-Nitrobenzaldehyde (0.5 mmol)
-
Acetic Acid (HOAc) (0.2 mmol)
-
Brine (1.0 mL)
Procedure:
-
To a vial, add the imidazolidinone catalyst, acetic acid, and brine.
-
Stir the mixture at room temperature.
-
Add cyclohexanone to the mixture.
-
Cool the reaction mixture to 0 °C.
-
Add p-nitrobenzaldehyde to the cooled and stirring mixture.
-
Continue stirring at 0 °C for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., CH2Cl2).
-
The combined organic extracts are dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography.
Caption: General experimental workflow for organocatalyzed aldol reactions.
Conclusion
Both L-proline and imidazolidinone catalysts are highly effective in promoting asymmetric aldol reactions, offering excellent stereocontrol and good to high yields.
-
L-Proline is an inexpensive, readily available, and non-toxic catalyst that often provides high enantioselectivity, particularly for the reaction between ketones and aromatic aldehydes. Its performance can be sensitive to the solvent system, with aqueous mixtures often proving beneficial.
-
Imidazolidinone catalysts , while generally more expensive to synthesize or purchase, can offer superior performance for a broader range of substrates, including more challenging aldehyde-aldehyde aldol reactions. They often operate at low catalyst loadings and can provide exceptional levels of enantioselectivity. The use of an acidic co-catalyst is frequently required to achieve optimal activity.
The choice between proline and an imidazolidinone catalyst will ultimately depend on the specific substrates, desired scale of the reaction, cost considerations, and the stereochemical outcome required. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers to make an informed decision and to optimize their asymmetric aldol reactions.
Differentiating 2,5-Dimethylhexanal Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal identification of structural isomers is a significant challenge in analytical chemistry, particularly within the pharmaceutical and fragrance industries where minor structural changes can lead to substantial differences in biological activity, toxicity, or aroma profile. 2,5-Dimethylhexanal and its isomers are representative of branched-chain aldehydes where subtle shifts in methyl group positions necessitate robust analytical strategies for accurate differentiation. This guide provides a comparative analysis of the differentiation of this compound isomers using gas chromatography-mass spectrometry (GC-MS), focusing on predicted fragmentation patterns and providing a detailed experimental protocol.
The Challenge of Isomeric Differentiation
Structural isomers, such as this compound, 3,5-dimethylhexanal, and 4,5-dimethylhexanal, possess the same molecular weight and elemental composition. Consequently, their molecular ions will appear at the same mass-to-charge ratio (m/z) in a mass spectrum, making their distinction based on this information alone impossible. Differentiation, therefore, relies on the analysis of their unique fragmentation patterns generated during electron ionization (EI). The position of the methyl groups influences the stability of the resulting carbocations and radical species, leading to variations in the relative abundances of fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) as the Method of Choice
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like dimethylhexanal isomers. The gas chromatography component separates the isomers based on their boiling points and interactions with the stationary phase, providing an initial layer of discrimination through their retention times. The mass spectrometer then provides structural information based on the fragmentation of the eluted compounds.
Predicted Mass Spectral Differentiation
Key Fragmentation Pathways for Aldehydes:
-
α-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is cleaved, leading to the formation of a resonance-stabilized acylium ion or the loss of the formyl group ([M-29]) or a hydrogen atom ([M-1]).
-
McLafferty Rearrangement: This rearrangement occurs in aldehydes with a γ-hydrogen atom. It involves the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule and the formation of a characteristic enol radical cation.
-
Other Fragmentations: Cleavage at other points in the carbon chain can also occur, often leading to the formation of stable carbocations.
Based on these principles, the following table summarizes the predicted key fragment ions that could be used to differentiate between this compound and its isomers. The relative abundance of these ions will be critical for differentiation.
| Isomer | Structure | Predicted Key Fragment Ions (m/z) and Rationale |
| This compound | α-cleavage: Loss of the isobutyl radical (•C4H9) leading to a fragment at m/z 71 . Loss of the methyl group at C2 is less likely due to the formation of a less stable primary carbocation. McLafferty Rearrangement: A prominent peak at m/z 58 resulting from the rearrangement involving a γ-hydrogen and elimination of propene. Other Fragmentations: A peak at m/z 43 corresponding to the isopropyl cation ([C3H7]+). | |
| 3,5-Dimethylhexanal | α-cleavage: Loss of the isopentyl radical (•C5H11) is less likely. A more probable fragmentation is the loss of an ethyl radical from the side chain, if rearrangement occurs, or cleavage at the C3-C4 bond. McLafferty Rearrangement: A prominent peak at m/z 72 due to the elimination of propene. Other Fragmentations: A significant peak at m/z 57 corresponding to the sec-butyl cation ([C4H9]+) formed by cleavage at the C3-C4 bond. A peak at m/z 43 for the isopropyl cation is also expected. | |
| 4,5-Dimethylhexanal | α-cleavage: Loss of the 1,2-dimethylpropyl radical (•C5H11) is less likely. McLafferty Rearrangement: A prominent peak at m/z 86 due to the elimination of ethylene. Other Fragmentations: A significant peak at m/z 71 resulting from cleavage at the C4-C5 bond to lose an isopropyl radical. A peak at m/z 43 for the isopropyl cation is also expected. |
Table 1: Predicted Differentiating Fragment Ions for Dimethylhexanal Isomers.
Experimental Protocol: GC-MS Analysis of Dimethylhexanal Isomers
For enhanced sensitivity and chromatographic performance, derivatization of the aldehydes is often recommended. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form oximes is a common and effective method.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare individual standards of the this compound isomers (if available) and a mixed standard solution in a suitable solvent (e.g., hexane or methanol) at a concentration of 10 µg/mL.
-
Derivatization Reaction:
-
To 1 mL of the standard solution (or sample extract), add 100 µL of a 10 mg/mL PFBHA hydrochloride solution in water.
-
Adjust the pH to approximately 3 with a dilute acid (e.g., 0.1 M HCl).
-
Heat the mixture at 60°C for 1 hour in a sealed vial.
-
After cooling to room temperature, add 500 µL of hexane and vortex for 2 minutes to extract the PFBHA-oxime derivatives.
-
Centrifuge to separate the layers and transfer the upper organic layer to a clean GC vial.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers.
-
Injector: Split/splitless injector, operated in splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 10°C/min.
-
Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying principles of differentiation, the following diagrams are provided.
Caption: Workflow for the GC-MS analysis of Dimethylhexanal isomers.
Caption: Predicted differential fragmentation of Dimethylhexanal isomers.
Conclusion
The differentiation of this compound isomers by mass spectrometry is achievable through careful analysis of their distinct fragmentation patterns, even in the absence of commercially available reference spectra for each isomer. By leveraging the principles of α-cleavage and McLafferty rearrangement, it is possible to predict the characteristic fragment ions for each isomer. The combination of chromatographic separation by GC, which provides distinct retention times, and the detailed structural information from mass spectrometry offers a robust methodology for the unambiguous identification of these and other branched-chain aldehyde isomers. The provided experimental protocol serves as a starting point for developing a validated analytical method for these compounds in various matrices.
A Comparative Guide to Quantitative Analysis of Diastereomeric Ratios: ¹H NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric ratios (d.r.) is a cornerstone of stereoselective synthesis and drug candidate characterization. This guide provides an objective comparison of the widely used ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of diastereomers.
The spatial arrangement of atoms within a molecule dictates its physicochemical and biological properties. Diastereomers, being stereoisomers that are not mirror images, possess distinct properties, enabling their separation and quantification. While ¹H NMR spectroscopy offers a direct and non-destructive approach, chromatographic methods provide high sensitivity and resolution. The choice of the optimal analytical technique hinges on factors such as the nature of the sample, the required level of accuracy and sensitivity, and available instrumentation.
Principles of Diastereomeric Ratio Determination
¹H NMR Spectroscopy: The fundamental principle lies in the non-equivalence of the chemical environments of nuclei in diastereomers.[1] This results in distinct signals in the ¹H NMR spectrum for at least one corresponding proton in each diastereomer. The ratio of the integrals of these well-resolved signals is directly proportional to the molar ratio of the diastereomers. For complex spectra where signals overlap, advanced techniques like ¹³C NMR or band-selective pure shift NMR can be employed to enhance resolution.[1]
Chiral Chromatography (HPLC and GC): These techniques rely on the differential interaction of diastereomers with a chiral stationary phase (CSP). This differential interaction leads to different retention times for each diastereomer, allowing for their separation. The ratio of the peak areas in the resulting chromatogram corresponds to the ratio of the diastereomers in the mixture.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for ¹H NMR, chiral HPLC, and chiral GC in the context of diastereomeric ratio analysis. It is important to note that these values can vary depending on the specific analyte, instrumentation, and method optimization.
| Feature | ¹H NMR Spectroscopy | Chiral HPLC | Chiral GC |
| Principle | Integration of non-equivalent proton signals. | Differential interaction with a chiral stationary phase. | Differential partitioning of volatile diastereomers on a chiral stationary phase. |
| Accuracy | High (typically within ±1-2%).[2] Can be <3.4% of values from other methods.[3][4] | High. | High. |
| Precision (%RSD) | High (<0.4% in specific studies).[5] Generally <5%.[6] | Very High (<2%).[6] | High (<5%).[6] |
| Limit of Detection (LOD) | Typically in the mg to µg range.[6] Can be as low as 1.2% for minor diastereomer detection in specific cases.[7] | Typically in the ng/mL to µg/mL range.[6] Can reach pg/mL with sensitive detectors. | Typically in the pg to ng range. |
| Limit of Quantitation (LOQ) | Typically in the mg to µg range.[6] Can be around 2.0% for minor diastereomer quantification in specific applications.[7] | Typically in the ng/mL to µg/mL range.[6] | Typically in the pg to ng range. |
| Sample Throughput | High (data acquisition often < 5 minutes per sample).[6] | Moderate (typically 10-30 minutes per sample).[6] | Moderate to High (typically 5-20 minutes per sample).[6] |
| Sample Requirement | Typically 1-10 mg. | Typically µg to mg. | Typically µg to mg. |
| Non-destructive | Yes. | No. | No. |
Experimental Protocols
Detailed methodologies for each technique are crucial for obtaining reliable and reproducible results.
¹H NMR Spectroscopy for Diastereomeric Ratio Determination
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the diastereomeric mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the analyte signals of interest.
2. Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated. A value of 30-60 seconds is recommended for accurate quantification.
-
Pulse Angle: A 90° pulse is optimal for maximizing the signal in a single scan.
-
Number of Scans (ns): Adjust to achieve an adequate signal-to-noise ratio (S/N > 100:1 for the signals of interest).
-
3. Data Processing and Analysis:
-
Apply Fourier transform to the Free Induction Decay (FID).
-
Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Perform a baseline correction across the spectrum.
-
Identify a pair of well-resolved, non-overlapping signals corresponding to each diastereomer.
-
Integrate the selected signals. The ratio of the integral values directly corresponds to the diastereomeric ratio.
Chiral HPLC for Diastereomeric Ratio Determination
1. Method Development:
-
Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based, protein-based) based on the analyte's structure.
-
Mobile Phase Selection: Screen different mobile phases (normal-phase, reversed-phase, or polar organic mode) to achieve optimal separation (resolution > 1.5).
2. Sample Preparation:
-
Prepare a stock solution of the diastereomeric mixture in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to fall within the linear range of the detector.
-
Filter all solutions through a 0.45 µm filter before injection.
3. HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) and a system suitability standard to ensure the system is performing correctly.
-
Inject the sample solutions.
4. Data Analysis:
-
Identify the peaks corresponding to each diastereomer based on their retention times.
-
Integrate the peak areas of the diastereomers. The diastereomeric ratio is the ratio of the peak areas.
Chiral GC for Diastereomeric Ratio Determination
1. Sample Preparation and Derivatization:
-
Ensure the analyte is volatile and thermally stable. If not, derivatization to a more volatile analogue may be necessary.
-
Dissolve the sample in a volatile organic solvent (e.g., hexane, dichloromethane) to an appropriate concentration.
2. GC Method Development:
-
Column Selection: Select a suitable chiral capillary column (e.g., cyclodextrin-based).
-
Temperature Program: Optimize the oven temperature program (initial temperature, ramp rate, final temperature) to achieve baseline separation of the diastereomers.
-
Injector and Detector Temperatures: Set appropriate temperatures to ensure efficient vaporization and detection without thermal degradation.
3. GC Analysis:
-
Inject the prepared sample into the GC system.
4. Data Analysis:
-
Identify and integrate the peaks corresponding to each diastereomer. The ratio of the peak areas gives the diastereomeric ratio.
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow for ¹H NMR analysis and provide a logical comparison of the different techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wjarr.com [wjarr.com]
A Comparative Analysis of 2,5-Dimethylhexanal and its Saturated Analogue, 2,5-Dimethylhexan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the physicochemical properties of 2,5-Dimethylhexanal and a structurally similar alternative, 2,5-Dimethylhexan-2-ol. The information is intended to assist researchers in selecting appropriate compounds for their specific experimental needs, with a focus on gas chromatography-mass spectrometry (GC-MS) applications. While experimental data for this compound is limited in publicly accessible databases, this guide cross-references its computed data from PubChem with available experimental data for 2,5-Dimethylhexan-2-ol.
Physicochemical Data Comparison
The following table summarizes key computed and experimental properties for this compound and 2,5-Dimethylhexan-2-ol. This allows for a direct comparison of their fundamental characteristics.
| Property | This compound | 2,5-Dimethylhexan-2-ol | Data Type |
| Molecular Formula | C8H16O | C8H18O | --- |
| Molecular Weight | 128.21 g/mol [1] | 130.23 g/mol [2] | Computed |
| IUPAC Name | This compound[1] | 2,5-dimethylhexan-2-ol[2] | --- |
| SMILES | CC(C)CCC(C)C=O[1] | CC(C)CCC(C)(C)O[2] | --- |
| InChIKey | BTRMPEQZYGQFHA-UHFFFAOYSA-N[1] | JPUIYNHIEXIFMV-UHFFFAOYSA-N[2] | --- |
| XLogP3 | 2.5[1] | 2.2 | Computed |
| Kovats Retention Index (Semi-standard non-polar) | Not Available | 857.1[2] | Experimental |
Experimental Protocol: Adapted for GC-MS Analysis
The following is a detailed methodology for the analysis of volatile and semi-volatile aldehydes, such as this compound, using Headspace Single-Drop Microextraction (HS-SDME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from a method developed for the analysis of hexanal and heptanal in biological matrices and can be modified for other sample types.
Objective: To extract, concentrate, and identify this compound from a sample matrix.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Autosampler with HS-SDME capability
-
Sample vials with septa
-
Microsyringe
-
Derivatization agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Extraction solvent: Decane
-
Standard solution of this compound (if available for quantification)
Procedure:
-
Sample Preparation:
-
Accurately weigh or measure the sample into a sample vial.
-
For solid samples, a suitable solvent may be required for initial extraction.
-
For liquid samples, direct analysis may be possible.
-
-
Derivatization and Extraction (HS-SDME):
-
Prepare a solution of PFBHA in the extraction solvent (e.g., decane).
-
The autosampler exposes a single microdrop of the PFBHA/decane solution to the headspace above the sample in the vial.
-
The vial is heated to a specific temperature (e.g., 40°C) to facilitate the volatilization of the aldehyde.
-
The sample is agitated at a constant rate (e.g., 1100 rpm) for a defined period (e.g., 6 minutes) to allow the aldehyde to partition into the headspace and react with the PFBHA in the microdrop, forming a more stable oxime derivative.
-
-
GC-MS Analysis:
-
Injection: The microdrop containing the derivatized analyte is then injected into the GC inlet.
-
Gas Chromatograph Conditions:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of components. A typical program might be: 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected fragments of the derivatized analyte.
-
Data Acquisition: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantitative analysis.
-
-
-
Data Analysis:
-
The resulting chromatogram will show peaks corresponding to the separated compounds.
-
The mass spectrum of the peak of interest can be compared to a spectral library (e.g., NIST) for identification.
-
Quantification can be achieved by creating a calibration curve using standard solutions of the analyte.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the adapted GC-MS experimental workflow for the analysis of this compound.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethylhexanal: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of 2,5-Dimethylhexanal, a flammable aldehyde. While a specific Safety Data Sheet (SDS) for this compound could not be located, this guide is based on established procedures for the disposal of aldehydes and flammable liquid chemicals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE) is mandatory. This includes:
-
Eye Protection: Chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Step-by-Step Disposal Plan
The primary methods for the disposal of aldehyde waste involve either collection for incineration by a licensed hazardous waste disposal company or chemical neutralization to a less hazardous substance.
Option 1: Collection for Off-Site Disposal (Recommended)
This is the most common and recommended procedure for the disposal of flammable and potentially toxic chemical waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, can be used. Do not use metal containers for corrosive waste.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include the date of accumulation and the name of the principal investigator or laboratory.
-
Segregation: Store the waste container in a designated satellite accumulation area away from incompatible materials, particularly oxidizing agents.
-
Storage: Keep the container tightly sealed except when adding waste. Store in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.
-
Pickup Request: Once the container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
Option 2: Chemical Neutralization (Use with Caution)
Chemical neutralization can render aldehydes non-hazardous, but the procedure itself involves handling other chemicals and should only be performed by trained personnel with a thorough understanding of the reaction. The efficacy of the neutralization should be verified before disposal.
-
Sodium Pyrosulfite Method: One documented method for neutralizing aldehydes involves the use of sodium pyrosulfite.[1] This process can convert the aldehyde into a non-toxic substance.[1]
-
Commercial Neutralizing Agents: Several commercial products are available that are specifically designed to neutralize aldehyde waste. These products often come in liquid or crystalline form and can render the waste suitable for drain or solid waste disposal, depending on the product and local regulations.
Important Considerations for Neutralization:
-
Always follow the manufacturer's instructions for commercial neutralization agents.
-
Perform a small-scale test to ensure the neutralization reaction is effective for this compound.
-
Be aware of any potential byproducts of the neutralization reaction and their disposal requirements.
-
Consult with your EHS department before attempting any on-site chemical neutralization of hazardous waste.
Disposal of Empty Containers
Empty containers that once held this compound must also be handled with care.
-
Triple Rinsing: Unless otherwise specified by your institution, triple rinse the empty container with a suitable solvent.
-
Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as hazardous waste.
-
Defacing: Completely deface or remove the original label.
-
Final Disposal: Once clean and the label is removed, the container can typically be disposed of in the regular trash or recycled according to your institution's policies.
Quantitative Data
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data on exposure limits, toxicity, or other physical and chemical properties can be provided at this time. For reference, general guidelines for flammable liquids often classify them based on their flashpoint. Liquids with a flashpoint below 140°F (60°C) are typically considered hazardous waste.[2]
Logical Workflow for Disposal
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Disclaimer: The information provided here is for guidance purposes only and is based on general principles for handling similar chemicals. It is not a substitute for a substance-specific Safety Data Sheet or the disposal protocols established by your institution's Environmental Health and Safety department. Always prioritize safety and compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling 2,5-Dimethylhexanal
This document provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals engaged in the handling of 2,5-Dimethylhexanal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a volatile and potentially flammable liquid that may cause skin, eye, and respiratory irritation, based on data from similar aldehydes and branched alkanes. A multi-layered approach to PPE is essential to ensure personnel safety.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Respiratory Protection | NIOSH-approved organic vapor respirator or a supplied-air respirator. | Recommended when handling open containers, during transfers, or in poorly ventilated areas to prevent inhalation of potentially irritating vapors. |
| Eye & Face Protection | Chemical splash goggles and a face shield. | Provides protection against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if contact with the chemical occurs. |
| Protective Clothing | Flame-resistant lab coat and chemical-resistant apron. | Protects against skin contact and potential splashes. A chemical-resistant suit may be necessary for large-scale operations or in case of a significant spill. |
| Footwear | Closed-toe, chemical-resistant safety shoes. | Provides protection from spills and falling objects. |
Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
Experimental Protocol: General Handling
-
Preparation:
-
Conduct a thorough risk assessment for the specific procedure involving this compound.
-
Assemble all necessary PPE as outlined in Table 1 and inspect for integrity.
-
Prepare the work area, ensuring it is in a certified chemical fume hood.
-
Confirm that an eyewash station, safety shower, and a spill kit appropriate for flammable liquids are readily accessible.
-
-
Handling:
-
Don the required PPE before entering the designated work area.
-
Carefully uncap and transfer the required amount of this compound, keeping the container opening away from your breathing zone.
-
Immediately reseal the container when the transfer is complete.
-
Throughout the process, avoid any direct contact with the skin, eyes, and clothing, and prevent the inhalation of vapors.
-
-
Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated solvents, and disposable labware (e.g., pipette tips, gloves), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material resistant to organic solvents. A glass container with a secure screw cap is generally suitable.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within or near the laboratory.
-
This area must be secure, well-ventilated, and away from sources of ignition. Secondary containment should be used to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Do not pour this compound down the drain.
-
In the event of a spill, evacuate the area and alert your supervisor and EHS department immediately. If trained and equipped, contain the spill using an appropriate absorbent material from a spill kit, ensuring proper ventilation and avoiding sources of ignition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
